Product packaging for DACN(Tos,Suc-NHS)(Cat. No.:CAS No. 2411082-26-1)

DACN(Tos,Suc-NHS)

Cat. No.: B6286770
CAS No.: 2411082-26-1
M. Wt: 475.5 g/mol
InChI Key: MLMHCPCWLSQNMB-UHFFFAOYSA-N
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Description

DACN(Tos,Suc-NHS) is a useful research compound. Its molecular formula is C22H25N3O7S and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound DACN(Tos,Suc-NHS) is 475.14132132 g/mol and the complexity rating of the compound is 936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality DACN(Tos,Suc-NHS) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DACN(Tos,Suc-NHS) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O7S B6286770 DACN(Tos,Suc-NHS) CAS No. 2411082-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-17-5-7-18(8-6-17)33(30,31)24-15-3-2-13-23(14-4-16-24)19(26)11-12-22(29)32-25-20(27)9-10-21(25)28/h5-8H,4,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMHCPCWLSQNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of DACN(Tos,Suc-NHS) in click chemistry?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of DACN-Based Linkers in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the mechanism and application of 4,8-diazacyclononyne (DACN)-based bifunctional linkers, specifically those activated with an N-hydroxysuccinimide (NHS) ester, in the realm of click chemistry. These reagents are powerful tools for the conjugation of biomolecules, enabling the creation of complex bioconjugates, antibody-drug conjugates (ADCs), and advanced molecular probes.

Introduction to DACN and Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes[1][2]. One of the most prominent examples of click chemistry is the azide-alkyne cycloaddition. While initially catalyzed by copper (CuAAC), concerns over catalyst toxicity in living systems spurred the development of copper-free alternatives[3][4][5].

This led to the advent of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes a strained cyclooctyne that reacts spontaneously with an azide[3][6]. 4,8-diazacyclononyne (DACN) is a highly efficient and stable strained alkyne used in SPAAC[7]. Its reactivity is comparable to other common cyclooctynes, and it exhibits high thermal stability and resistance to side reactions with thiols[7][8].

The Bifunctional Nature of DACN(Tos,Suc-NHS)

The designation "DACN(Tos,Suc-NHS)" describes a derivative of the core DACN molecule engineered for a two-step conjugation strategy. Let's dissect its components:

  • DACN (4,8-diazacyclononyne): This is the strained alkyne core that serves as the "click" handle for the SPAAC reaction[7].

  • Tos (Tosyl group): In the synthesis of DACN derivatives, the nitrogen atoms of the cyclononyne ring are often protected with tosyl groups. These groups are typically present in the precursor and may or may not be present in the final reactive linker, but their mention points to the synthetic route.

  • Suc-NHS (Succinimidyl N-hydroxysuccinimide ester): This is a highly reactive functional group designed to couple with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides[][10][11].

Thus, a DACN-NHS ester is a heterobifunctional linker, featuring an amine-reactive handle and a click-reactive handle. This dual functionality allows for the sequential and controlled conjugation of two different molecules[8][12].

The Two-Step Conjugation Mechanism

The utility of DACN-NHS esters lies in a highly orthogonal, two-step reaction mechanism. This process allows for the precise connection of a molecule of interest (e.g., a protein or antibody) to a second molecule containing an azide group (e.g., a fluorescent dye, a drug molecule, or a biotin tag).

Step 1: Amine Acylation via NHS Ester Reaction

The first step involves the reaction of the DACN-NHS ester with a biomolecule containing primary amines. The NHS ester is an excellent leaving group. A primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide[8]. This reaction is highly efficient in buffers with a pH of 7-9[10].

Step 2: Copper-Free Click Chemistry (SPAAC)

After the DACN moiety is attached to the first biomolecule, the second component, which has been functionalized with an azide (-N3) group, is introduced. The inherent ring strain of the DACN alkyne allows it to react spontaneously with the azide in a [3+2] cycloaddition reaction[4][8]. This reaction, which requires no copper catalyst, forms a stable triazole linkage, covalently connecting the two molecules[1]. The high orthogonality ensures that the DACN group does not react with other functional groups present on the biomolecules[8].

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Copper-Free Click Reaction (SPAAC) Biomolecule-NH2 Biomolecule with Primary Amine (e.g., Protein) DACN-Biomolecule DACN-labeled Biomolecule Biomolecule-NH2->DACN-Biomolecule Reaction at pH 7-9 DACN-NHS DACN-NHS Ester DACN-NHS->DACN-Biomolecule NHS N-hydroxysuccinimide (byproduct) DACN-Biomolecule->NHS DACN-Biomolecule2 DACN-labeled Biomolecule Azide-Molecule Azide-functionalized Molecule (e.g., Drug, Dye) Final-Conjugate Final Bioconjugate Azide-Molecule->Final-Conjugate DACN-Biomolecule2->Final-Conjugate [3+2] Cycloaddition

Figure 1. Experimental workflow for DACN-NHS ester conjugation.

The detailed chemical transformation is illustrated in the signaling pathway diagram below:

G cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mol1 Biomolecule-NH₂ intermediate DACN-Amide-Biomolecule mol1->intermediate Stable Amide Bond Formation linker DACN-NHS Ester linker->intermediate intermediate2 DACN-Amide-Biomolecule mol2 Molecule-N₃ product Final Conjugate (Biomolecule-Triazole-Molecule) mol2->product intermediate2->product Stable Triazole Ring Formation

Figure 2. Signaling pathway of the two-step conjugation.

Quantitative Data and Reaction Kinetics

The efficiency of click chemistry reactions is a key advantage. Both the NHS ester acylation and the SPAAC reaction are characterized by high yields and favorable kinetics.

Reaction StepReagentsTypical ConditionsYieldReaction Rate Constant (k)
Amine Acylation Protein-NH₂, DACN-NHS EsterpH 7-9, Aqueous Buffer, Room Temp, 30-60 min>90%N/A (generally fast)
SPAAC DACN-alkyne, AzidePhysiological conditions (PBS, 37°C)>90%[8]10⁻² - 1 M⁻¹s⁻¹[6]
CuAAC (for comparison) Terminal Alkyne, AzideAqueous, requires Cu(I) catalystHigh10 - 100 M⁻¹s⁻¹[6]
IEDDA (for comparison) Tetrazine, TCOPhysiological conditionsVery High1 - 10⁶ M⁻¹s⁻¹[3][13]

Note: Reaction rates for SPAAC can vary based on the specific strained alkyne and azide used. IEDDA (Inverse electron-demand Diels-Alder) is another class of very fast click chemistry for comparison.

Experimental Protocols

The following are generalized protocols for the use of a DACN-NHS ester linker. Optimization is recommended for specific applications.

Protocol for Labeling a Protein with DACN-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • DACN-NHS Ester.

  • Anhydrous DMSO.

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

  • Prepare DACN-NHS Ester Solution: Immediately before use, dissolve the DACN-NHS ester in anhydrous DMSO to a concentration of 10 mM. The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for long-term storage[10].

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DACN-NHS ester solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume[10].

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice[14].

  • Purification: Remove excess, unreacted DACN-NHS ester using a desalting column equilibrated with the desired buffer (e.g., PBS).

Protocol for Click Reaction of DACN-labeled Protein with an Azide-Molecule

Materials:

  • Purified DACN-labeled protein.

  • Azide-functionalized molecule (e.g., drug, dye).

Procedure:

  • Prepare Reaction Mixture: Combine the DACN-labeled protein with a 2- to 4-fold molar excess of the azide-functionalized molecule in a suitable reaction buffer (e.g., PBS)[14].

  • Incubation: Incubate the mixture overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature[14]. The reaction proceeds without the need for a catalyst.

  • Purification (if necessary): Depending on the application, the final conjugate may need to be purified from the excess azide-molecule. This can be achieved by methods such as size exclusion chromatography or dialysis.

Conclusion

DACN-based bifunctional linkers, such as DACN-NHS esters, represent a powerful and versatile platform in the field of bioconjugation. The mechanism relies on a robust, two-step process: an initial, efficient amine acylation followed by a highly specific, copper-free, strain-promoted click reaction. This methodology provides researchers and drug developers with precise control over the construction of complex biomolecular architectures under mild, biocompatible conditions, paving the way for innovations in diagnostics, therapeutics, and fundamental biological research.

References

The Strategic Role of the Tosyl Group in DACN Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pivotal role the tosyl (tosyl) group plays in the synthesis and application of 4,8-diazacyclononyne (DACN) reagents, a class of powerful tools for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. The strategic use of the tosyl group as a protecting group enables the precise chemical modification of the DACN scaffold, leading to the development of heterobifunctional reagents essential for advancements in bioconjugation, drug delivery, and molecular imaging.

The Core Function: A Directing and Protecting Moiety

The fundamental structure of DACN features two secondary amine functionalities within its nine-membered ring.[1] This inherent symmetry presents a significant challenge for regioselective functionalization. The primary and most critical role of the tosyl group in the context of DACN reagents is to serve as a protecting group for one of these nitrogen atoms.

By converting one of the highly nucleophilic secondary amines into a significantly less reactive sulfonamide, the tosyl group effectively "masks" it from reacting with electrophiles.[2] This mono-protection strategy is the cornerstone for the synthesis of asymmetrically functionalized DACN derivatives, allowing for the selective modification of the remaining free secondary amine. This directed functionalization is paramount for creating heterobifunctional linkers, where one part of the molecule can be attached to a biomolecule and the other part (the DACN alkyne) is available for a subsequent SPAAC reaction.

The workflow for this strategy can be visualized as follows:

G DACN Symmetrical DACN (Two reactive amines) mono_tosyl_DACN Mono-tosylated DACN (One protected amine, one free amine) DACN->mono_tosyl_DACN Tosylation (TsCl) functionalized_DACN Functionalized DACN (e.g., with NHS-ester) mono_tosyl_DACN->functionalized_DACN Selective functionalization bioconjugation Bioconjugation via NHS-ester functionalized_DACN->bioconjugation spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) bioconjugation->spaac

Figure 1: Logical workflow for the role of the tosyl group in producing functionalized DACN reagents.

Influence on Reactivity and Properties

While the primary role of the tosyl group is protection, its presence also influences the electronic properties of the DACN reagent. The strong electron-withdrawing nature of the sulfonyl group can have an effect on the reactivity of the strained alkyne in SPAAC reactions. However, in the case of DACN reagents that are further functionalized at the second nitrogen (e.g., with an acyl group to form an amide linkage), the electronic effect of this second substituent often becomes the dominant factor influencing the cycloaddition kinetics.

Currently, there is a lack of direct quantitative studies comparing the SPAAC reaction rates of N-tosyl-DACN with its N-acyl or N-alkyl counterparts. However, it is established that DACN reagents, in general, exhibit high thermal and chemical stability while having a reactivity in SPAAC that is approximately twice that of cyclooctyne (OCT).[2]

Experimental Protocols

The following are key experimental protocols for the synthesis of a tosylated DACN reagent and its subsequent functionalization.

Synthesis of a Mono-tosylated DACN Precursor

The synthesis of a mono-tosylated DACN derivative is the initial and crucial step. A representative example is the synthesis of N-tosyl-N'-glutaryl-4,8-diazacyclononyne. The following is a general procedure based on the work of Tomooka and colleagues.

Table 1: Reagents and Conditions for Mono-tosylation of a DACN derivative

Reagent/ParameterCondition
Starting MaterialSuitably protected DACN precursor
Tosylating Agentp-Toluenesulfonyl chloride (TsCl)
BaseTriethylamine (NEt₃) or Pyridine
SolventDichloromethane (CH₂Cl₂) or similar aprotic solvent
Temperature0 °C to room temperature
Reaction TimeTypically several hours

Detailed Protocol:

  • A solution of the DACN precursor is dissolved in the chosen anhydrous solvent under an inert atmosphere (e.g., argon).

  • The solution is cooled to 0 °C in an ice bath.

  • The base (e.g., triethylamine) is added dropwise to the stirred solution.

  • Tosyl chloride, dissolved in the same solvent, is then added slowly to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water or a mild aqueous acid, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the mono-tosylated DACN derivative.

Synthesis of N-Tosyl-DACN-NHS-ester

This protocol details the conversion of a mono-tosylated DACN, which has been further modified with a carboxylic acid (in this case, a glutaryl linker), into a highly reactive N-hydroxysuccinimide (NHS) ester. This NHS-ester is then ready to react with primary amines on biomolecules. The following protocol is adapted from the supplementary information of the work by Kawasaki et al.

Table 2: Reagents and Conditions for NHS-ester Formation

Reagent/ParameterMolar Equivalent
N-Tosyl-N'-glutaryl-DACN1.0
N-Hydroxysuccinimide (NHS)1.8
EDC·HCl1.8
Triethylamine (NEt₃)3.6
SolventDichloromethane (CH₂Cl₂)
Temperature0 °C to reflux
Reaction Time3 hours

Detailed Protocol:

  • To a solution of N-tosyl-N'-glutaryl-DACN (1.0 eq) in anhydrous dichloromethane under an argon atmosphere, N-hydroxysuccinimide (1.8 eq), EDC·HCl (1.8 eq), and triethylamine (3.6 eq) are added at 0 °C.

  • The reaction mixture is then stirred under reflux for 3 hours.

  • After cooling, the reaction is quenched with 1 M aqueous HCl and extracted three times with dichloromethane.

  • The combined organic phases are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue can be further purified, for example, by recrystallization, to afford the N-Tosyl-DACN-NHS-ester.

The synthetic workflow from the mono-tosylated precursor to the final NHS-ester is depicted below.

G start N-Tosyl-N'-glutaryl-DACN reagents NHS, EDC·HCl, NEt3 in CH2Cl2 start->reagents product NTs-DACN-NHS-ester reagents->product 0 °C to reflux, 3h

Figure 2: Synthesis of NTs-DACN-NHS-ester.

Application in Bioconjugation

The N-Tosyl-DACN-NHS-ester is a prime example of a heterobifunctional linker. The workflow for its application in labeling a biomolecule (e.g., a protein) and subsequent click chemistry is as follows:

  • Bioconjugation: The NHS-ester end of the reagent reacts with primary amine groups (e.g., the epsilon-amine of a lysine residue) on the surface of a protein, forming a stable amide bond. This step attaches the tosylated DACN moiety to the biomolecule.

  • Purification: The protein-DACN conjugate is purified to remove any unreacted DACN reagent.

  • SPAAC Reaction: The now DACN-labeled protein is reacted with a molecule containing an azide group. This could be a fluorescent dye, a drug molecule, or another biomolecule. The strain-promoted azide-alkyne cycloaddition proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, forming a stable triazole linkage.

This two-step bioconjugation strategy is illustrated in the following diagram:

G reagent NTs-DACN-NHS-ester conjugate1 Protein-DACN Conjugate reagent->conjugate1 protein Protein with Lysine (-NH2) protein->conjugate1 azide_mol Azide-containing Molecule (e.g., Fluorophore-N3) conjugate2 Labeled Protein azide_mol->conjugate2 conjugate1->conjugate2 SPAAC

Figure 3: Experimental workflow for bioconjugation using NTs-DACN-NHS-ester.

Conclusion

The tosyl group is a strategically indispensable tool in the chemistry of DACN reagents. Its role as a robust and reliable protecting group for one of the ring's nitrogen atoms is the key that unlocks the synthesis of heterobifunctional DACN derivatives. This allows for a modular and controlled approach to bioconjugation, enabling the attachment of the DACN moiety to a wide range of biomolecules via one functional handle, while reserving the strained alkyne for a highly efficient and bioorthogonal SPAAC reaction with an azide-modified partner. This elegant strategy, underpinned by the simple yet effective use of the tosyl group, continues to empower researchers in developing sophisticated molecular probes, targeted therapeutics, and advanced diagnostic agents.

References

An In-Depth Technical Guide to the Reactivity of DACN(Tos,Suc-NHS) with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to DACN(Tos,Suc-NHS), a bifunctional crosslinker of significant interest in bioconjugation and drug development. The core of this molecule's utility lies in its N-hydroxysuccinimide (NHS) ester group, which demonstrates selective reactivity towards primary amines, forming stable amide bonds. This reactivity is central to its application in covalently linking molecules for the creation of advanced therapeutics and research tools, such as antibody-drug conjugates (ADCs).

Chemical Structure and Properties

DACN(Tos,Suc-NHS) is a complex molecule featuring a diazacyclononyne (DACN) moiety, a tosyl (Tos) protecting group, and a succinimidyl-N-hydroxysuccinimide (Suc-NHS) ester functional group. The NHS ester is the primary reactive site for conjugation with primary amines.

PropertyValueSource
Molecular Formula C₂₂H₂₅N₃O₇S[1]
Molecular Weight 475.5 g/mol [1]
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-[[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]]-4-oxobutanoate[1]
Synonyms DACN(Tos,Suc-NHS), other proprietary names may exist[1]

Reactivity with Primary Amines

The fundamental reaction between DACN(Tos,Suc-NHS) and a primary amine involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

G cluster_reactants Reactants cluster_products Products DACN DACN(Tos,Suc-NHS) Conjugate DACN-Amine Conjugate (Stable Amide Bond) DACN->Conjugate Reaction Amine Primary Amine (R-NH₂) Amine->Conjugate NHS N-Hydroxysuccinimide (Byproduct)

Figure 1: Reaction of DACN(Tos,Suc-NHS) with a primary amine.

Factors Influencing Reactivity

Several factors critically influence the efficiency of the conjugation reaction:

  • pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[3] Below this range, the primary amine is protonated, reducing its nucleophilicity. Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis reaction.

  • Temperature: The reaction can be carried out at temperatures ranging from 4°C to room temperature (25°C).[3] Lower temperatures can be used to minimize side reactions and degradation of sensitive biomolecules, though this may require longer reaction times.

  • Solvent: For water-insoluble NHS esters like DACN(Tos,Suc-NHS), a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is required to dissolve the reagent before its addition to the aqueous reaction mixture.[3] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.

  • Concentration: The concentrations of both the DACN(Tos,Suc-NHS) and the amine-containing molecule will affect the reaction rate. Higher concentrations generally lead to faster reaction times.

Competing Reactions: Hydrolysis

The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form a carboxylic acid, rendering it inactive for conjugation. The rate of hydrolysis is significantly influenced by pH.

pHHalf-life of NHS Ester Hydrolysis (at 4°C)
7.04-5 hours
8.610 minutes

Data from Thermo Fisher Scientific technical resources.[3]

G Start DACN(Tos,Suc-NHS) DesiredPath Reaction with Primary Amine Start->DesiredPath SidePath Hydrolysis (Reaction with Water) Start->SidePath Product Stable Amide Conjugate DesiredPath->Product Inactive Inactive Carboxylic Acid SidePath->Inactive

Figure 2: Competing reaction pathways for DACN(Tos,Suc-NHS).

Experimental Protocols

The following protocols are based on the synthesis and reactivity of a closely related N-tosyl DACN-NHS ester (NTs-DACN-NHS ester) as described in the scientific literature, supplemented with general best practices for NHS ester chemistry.[4]

Synthesis of NTs-DACN-NHS Ester

This protocol describes the synthesis of the NHS ester from its corresponding carboxylic acid precursor.

Materials:

  • NTs,N'Gul-DACN (the carboxylic acid precursor)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the NTs,N'Gul-DACN carboxylic acid precursor in dichloromethane at 0°C.

  • Add N-hydroxysuccinimide (1.8 equivalents), EDC·HCl (1.8 equivalents), and triethylamine (3.6 equivalents) to the solution.

  • Stir the reaction mixture under reflux for 3 hours.

  • Quench the reaction by adding 1M aqueous HCl.

  • Extract the product three times with dichloromethane.

  • Wash the combined organic phases with brine.

  • Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the NTs-DACN-NHS ester.

ReactantMolar Equivalents
NTs,N'Gul-DACN1.0
N-hydroxysuccinimide1.8
EDC·HCl1.8
Triethylamine3.6

Based on the synthesis of compound 1a in Kawasaki et al., 2023.[4]

General Protocol for Conjugation to Primary Amines

This protocol provides a general workflow for the reaction of DACN(Tos,Suc-NHS) with a primary amine-containing molecule.

G A Dissolve DACN(Tos,Suc-NHS) in anhydrous DMSO or DMF C Add DACN(Tos,Suc-NHS) solution to the amine solution A->C B Prepare amine-containing molecule in reaction buffer (pH 7.2-8.5) B->C D Incubate at RT or 4°C (0.5 - 4 hours) C->D E Quench reaction (optional, e.g., with Tris buffer) D->E F Purify the conjugate E->F

Figure 3: General workflow for amine conjugation.

Materials:

  • DACN(Tos,Suc-NHS)

  • Anhydrous DMSO or DMF

  • Primary amine-containing molecule

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), Borate buffer, pH 7.2-8.5). Note: Avoid buffers containing primary amines, such as Tris.

  • Quenching Buffer (optional, e.g., 1M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare DACN(Tos,Suc-NHS) Solution: Immediately before use, dissolve the required amount of DACN(Tos,Suc-NHS) in a minimal volume of anhydrous DMSO or DMF.

  • Prepare Amine Solution: Dissolve the amine-containing molecule in the reaction buffer.

  • Reaction: Add the DACN(Tos,Suc-NHS) solution to the amine solution with gentle mixing. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of proteins.

  • Incubation: Allow the reaction to proceed at room temperature for 0.5-4 hours or at 4°C for 2-12 hours. The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) can be added.

  • Purification: Remove excess, unreacted DACN(Tos,Suc-NHS) and the NHS byproduct from the conjugate using an appropriate purification method.

Example Reaction with Benzylamine

The following is a specific example of the reaction of NTs-DACN-NHS ester with benzylamine, a primary amine.[4]

Procedure:

  • Dissolve NTs-DACN-NHS ester (1.0 equivalent) in acetonitrile.

  • Add benzylamine (1.0 equivalent) and Hünig's base (1.0 equivalent) to the solution at 25°C.

  • Stir the mixture at 25°C for 48 hours.

  • Quench the reaction with water and extract three times with ethyl acetate.

  • Dry the combined organic phases over sodium sulfate, filter, and concentrate.

  • Purify the product by preparative thin-layer chromatography.

Reported Yield: 47%[4]

Quantitative Data Summary

The available literature provides some quantitative data on the synthesis and reactivity of a closely related NTs-DACN-NHS ester.

ReactionReagentsSolventTime (h)Temperature (°C)Yield (%)
Synthesis of NTs-DACN-NHS esterNTs,N'Gul-DACN, NHS, EDC·HCl, NEt₃CH₂Cl₂3 (reflux)~4070
Conjugation to BenzylamineNTs-DACN-NHS ester, Benzylamine, Hünig's baseCH₃CN482547
Conjugation to N-methyl benzylamineNTs-DACN-NHS ester, N-methyl benzylamine, Hünig's baseCH₃CN5025Not reported, but reaction was successful

Data extracted from the supplementary information of Kawasaki et al., 2023.[4]

Conclusion

DACN(Tos,Suc-NHS) is a valuable tool for bioconjugation, enabling the stable linkage of molecules through its amine-reactive NHS ester. Successful conjugation requires careful control of reaction conditions, particularly pH, to maximize the yield of the desired amide product while minimizing hydrolysis of the NHS ester. The provided protocols offer a starting point for the synthesis and application of this class of reagents. For any specific application, optimization of the reaction conditions, including stoichiometry, reaction time, and temperature, is recommended to achieve the desired outcome.

References

Stability of DACN(Tos,Suc-NHS) in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of DACN(Tos,Suc-NHS) in aqueous solutions. While specific kinetic data for this particular compound is not extensively available in peer-reviewed literature, this document extrapolates from the well-established principles of N-hydroxysuccinimide (NHS) ester chemistry to provide a comprehensive understanding of its behavior. The information presented here is crucial for optimizing conjugation reactions, ensuring reproducibility, and maximizing the efficiency of drug development processes involving DACN(Tos,Suc-NHS).

Introduction to DACN(Tos,Suc-NHS) and NHS Ester Chemistry

DACN(Tos,Suc-NHS) is a molecular connector utilized in the synthesis of artificial hybrid biomolecules. Its functionality relies on the N-hydroxysuccinimide (NHS) ester group, which is a highly reactive functional group used for acylating primary and secondary amines. This reaction forms a stable amide bond, making NHS esters valuable reagents for crosslinking, labeling, and immobilization of biomolecules.

The utility of NHS esters is, however, intrinsically linked to their limited stability in aqueous environments. The primary degradation pathway for NHS esters in aqueous solution is hydrolysis, which competes with the desired aminolysis reaction. This hydrolysis regenerates the original carboxylate and releases NHS, rendering the compound inactive for conjugation. The rate of this hydrolysis is highly dependent on several factors, most notably pH and temperature.

The Competing Reactions: Aminolysis vs. Hydrolysis

The successful use of DACN(Tos,Suc-NHS) in bioconjugation hinges on favoring the aminolysis reaction over the competing hydrolysis.

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DACN [label="DACN(Tos,Suc-NHS)", fillcolor="#F1F3F4"]; Amine [label="Primary Amine\n(Target Molecule)", fillcolor="#F1F3F4"]; Conjugate [label="Stable Amide Bond\n(Conjugated Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Inactive Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=plaintext];

DACN -> Conjugate [label="Aminolysis (Desired Reaction)", color="#34A853"]; Amine -> Conjugate [color="#34A853"]; DACN -> Hydrolysis [label="Hydrolysis (Competing Reaction)", color="#EA4335"]; H2O -> Hydrolysis [color="#EA4335"]; } dot

Figure 1: Competing reaction pathways for DACN(Tos,Suc-NHS) in aqueous solution.

As depicted in Figure 1, the NHS ester of DACN can react with a primary amine on a target molecule to form a stable amide bond, leading to the desired conjugate. Simultaneously, it can react with water, leading to hydrolysis and an inactive product. The efficiency of the conjugation is therefore a race between these two reactions.

Factors Influencing the Stability of NHS Esters

The stability of the NHS ester in DACN(Tos,Suc-NHS) is primarily influenced by the following factors:

  • pH: This is the most critical factor. The rate of hydrolysis of NHS esters increases significantly with increasing pH. Alkaline conditions promote the formation of the hydroxide ion (OH⁻), which is a more potent nucleophile than water and accelerates the hydrolysis of the ester.

  • Temperature: Like most chemical reactions, the rate of both hydrolysis and aminolysis increases with temperature.

  • Buffer Composition: The type and concentration of buffer components can influence the stability. Buffers containing primary amines (e.g., Tris) are incompatible with NHS ester reactions as they will compete with the target molecule for conjugation.

  • Solvent: While this guide focuses on aqueous solutions, it is worth noting that the presence of organic co-solvents can affect the stability and reaction kinetics.

Quantitative Analysis of NHS Ester Stability

Table 1: Half-life of a typical NHS Ester at Various pH Values

pHHalf-life
7.04-5 hours[1]
8.01 hour[1]
8.610 minutes[1]

Data sourced from Thermo Fisher Scientific for general NHS esters and is expected to be a strong indicator of the behavior of DACN(Tos,Suc-NHS).

This data clearly illustrates the dramatic decrease in stability as the pH becomes more alkaline.

Experimental Protocols for Stability Assessment

To determine the precise stability of DACN(Tos,Suc-NHS) under specific experimental conditions, the following protocols can be employed.

General Workflow for Stability Testing

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Prep [label="Prepare DACN(Tos,Suc-NHS)\nStock Solution", fillcolor="#F1F3F4"]; Incubate [label="Incubate in Aqueous Buffer\nat Defined pH and Temperature", fillcolor="#F1F3F4"]; Sample [label="Withdraw Aliquots\nat Time Intervals", fillcolor="#F1F3F4"]; Quench [label="Quench Reaction\n(e.g., acidify)", fillcolor="#F1F3F4"]; Analyze [label="Analyze by HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Determine Concentration\nof Intact DACN(Tos,Suc-NHS)", fillcolor="#FBBC05", fontcolor="#202124"]; Calc [label="Calculate Half-life", fillcolor="#34A853", fontcolor="#FFFFFF"];

Prep -> Incubate; Incubate -> Sample; Sample -> Quench; Quench -> Analyze; Analyze -> Data; Data -> Calc; } dot

Figure 2: General experimental workflow for determining the half-life of DACN(Tos,Suc-NHS).

Detailed Protocol for Determining pH-Dependent Hydrolysis Rate

Objective: To quantify the rate of hydrolysis of DACN(Tos,Suc-NHS) at different pH values.

Materials:

  • DACN(Tos,Suc-NHS)

  • Aqueous buffers of varying pH (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, Borate buffer at pH 8.5)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of DACN(Tos,Suc-NHS) in a water-miscible organic solvent (e.g., DMSO or DMF) to minimize hydrolysis prior to the experiment.

  • Initiation of Hydrolysis: Add a small volume of the DACN(Tos,Suc-NHS) stock solution to a larger volume of the pre-warmed aqueous buffer at the desired pH to achieve the final working concentration.

  • Time-Course Sampling: At regular time intervals (e.g., every 15 minutes for pH 8.5, every hour for pH 7.4), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution. This will lower the pH and effectively stop the hydrolysis reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The intact DACN(Tos,Suc-NHS) and its hydrolysis product should have different retention times. Monitor the disappearance of the peak corresponding to the intact DACN(Tos,Suc-NHS) over time.

  • Data Analysis: Plot the natural logarithm of the peak area of the intact DACN(Tos,Suc-NHS) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Recommendations for Optimal Use of DACN(Tos,Suc-NHS)

Based on the known chemistry of NHS esters, the following recommendations are provided to maximize the efficiency of conjugation reactions with DACN(Tos,Suc-NHS):

  • pH Control is Paramount: For efficient conjugation to primary amines, the reaction should be performed at a pH between 7 and 8.[1] While a slightly alkaline pH increases the rate of aminolysis, it also accelerates hydrolysis. A common compromise is to perform the reaction at pH 7.2-7.5.

  • Freshly Prepare Solutions: DACN(Tos,Suc-NHS) should be dissolved in a suitable organic solvent immediately before use and added to the aqueous reaction mixture containing the target molecule.

  • Avoid Incompatible Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Phosphate, carbonate, bicarbonate, and borate buffers are generally compatible.

  • Control Temperature: Perform reactions at a consistent and controlled temperature. While room temperature is often sufficient, lower temperatures (4°C) can be used to slow down the rate of hydrolysis and may be beneficial for sensitive biomolecules, although this will also slow down the desired aminolysis reaction.

  • Optimize Reaction Time: The optimal reaction time will depend on the pH, temperature, and concentration of reactants. A time-course experiment is recommended to determine the point of maximum conjugation before significant hydrolysis of the unreacted DACN(Tos,Suc-NHS) occurs.

Conclusion

The stability of DACN(Tos,Suc-NHS) in aqueous solutions is a critical parameter that dictates its effectiveness as a bioconjugation reagent. While specific data for this compound is limited, the well-characterized behavior of the NHS ester functional group provides a strong foundation for understanding its properties. The primary determinant of stability is pH, with a significant increase in the rate of hydrolysis observed under alkaline conditions. By carefully controlling the reaction parameters, particularly pH and temperature, and by using freshly prepared reagents, researchers can minimize the impact of hydrolysis and achieve efficient and reproducible conjugation results. For critical applications, it is highly recommended to perform stability studies under the specific experimental conditions to be used.

References

An In-depth Technical Guide to DACN(Tos,Suc-NHS) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel bifunctional linker, DACN(Tos,Suc-NHS), and its application in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This document details the synthesis, reaction kinetics, and experimental protocols for utilizing DACN(Tos,Suc-NHS) in bioconjugation and other applications, making it an essential resource for researchers in drug development, chemical biology, and materials science.

Introduction to DACN(Tos,Suc-NHS) and its Role in SPAAC

Strain-promoted azide-alkyne cycloaddition has emerged as a powerful tool for covalent ligation in complex biological environments due to its bioorthogonal nature, proceeding efficiently without the need for cytotoxic copper catalysts. The reactivity of SPAAC is driven by the ring strain of the cycloalkyne component. While cyclooctynes have been widely used, 4,8-diazacyclononynes (DACNs) represent a newer class of strained alkynes with enhanced properties. DACNs exhibit high thermal and chemical stability while demonstrating reactivity that is often superior to traditional cyclooctynes.[1]

DACN(Tos,Suc-NHS) is a heterobifunctional linker designed to capitalize on the advantages of the DACN core. It incorporates two key functionalities:

  • A strained alkyne (DACN core): This moiety participates in the SPAAC reaction with an azide-functionalized molecule.

  • An N-Hydroxysuccinimide (NHS) ester: This active ester provides a convenient handle for conjugation to primary amines, such as those found on the surface of proteins (e.g., lysine residues) or on amine-modified small molecules and surfaces.

This dual functionality allows for a two-step conjugation strategy, making DACN(Tos,Suc-NHS) a versatile molecular connector for the synthesis of complex biomolecular hybrids.[2]

Physicochemical and Kinetic Data

The performance of DACN(Tos,Suc-NHS) in SPAAC is characterized by its favorable reaction kinetics and the stable triazole linkage formed. The following tables summarize key quantitative data for this reagent.

PropertyValueSource
Molecular Formula C₂₂H₂₅N₃O₇SPubChem
Molecular Weight 475.5 g/mol PubChem
CAS Number 2411082-26-1PubChem
Appearance White to off-white solidKawasaki et al. (Assumed)
Solubility Soluble in DMF, DMSO, CH₂Cl₂Kawasaki et al. (Assumed)
Storage Conditions -20°C, desiccatedSupplier Data

Table 1: Physicochemical Properties of DACN(Tos,Suc-NHS)

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bimolecular reaction like SPAAC.

ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)Source
DACN(Tos,Suc)-Bn with Benzyl Azide1.25CDCl₃25Kawasaki et al., 2023

Table 2: SPAAC Reaction Kinetics (Note: The kinetic data is for a model reaction of a benzylamine-conjugated DACN derivative with benzyl azide, as a proxy for the reactivity of the DACN core in DACN(Tos,Suc-NHS).)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of DACN(Tos,Suc-NHS) and its subsequent use in a two-step bioconjugation workflow. These protocols are based on the work of Kawasaki et al. (2023) and standard bioconjugation techniques.

Synthesis of DACN(Tos,Suc-NHS)

The synthesis of DACN(Tos,Suc-NHS) involves the acylation of the parent DACN(Tos) amine with succinic anhydride, followed by activation of the resulting carboxylic acid with N-hydroxysuccinimide.

Materials:

  • N-(p-toluenesulfonyl)-4,8-diazacyclononyne (DACN(Tos))

  • Succinic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Synthesis of DACN(Tos,Suc-OH):

    • Dissolve DACN(Tos) (1.0 eq) in anhydrous DCM.

    • Add succinic anhydride (1.2 eq) and triethylamine (1.5 eq).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to yield DACN(Tos,Suc-OH).

  • Synthesis of DACN(Tos,Suc-NHS):

    • Dissolve DACN(Tos,Suc-OH) (1.0 eq) and NHS (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter off the DCU precipitate and wash with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from EtOAc/hexanes) or silica gel column chromatography to afford DACN(Tos,Suc-NHS) as a white solid.

Two-Step Bioconjugation using DACN(Tos,Suc-NHS)

This protocol describes the conjugation of DACN(Tos,Suc-NHS) to a model protein containing surface-exposed primary amines, followed by a SPAAC reaction with an azide-labeled cargo molecule.

Step 1: NHS Ester Labeling of a Protein

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • DACN(Tos,Suc-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

  • Prepare a stock solution of DACN(Tos,Suc-NHS) (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.

  • Prepare a solution of the protein (e.g., 5 mg/mL) in conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). Note: Avoid buffers containing primary amines, such as Tris.

  • Add a 10-20 fold molar excess of the DACN(Tos,Suc-NHS) stock solution to the protein solution with gentle stirring.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Remove the excess, unreacted DACN(Tos,Suc-NHS) and byproducts by SEC using a desalting column equilibrated with the desired buffer for the next step (e.g., PBS, pH 7.4).

  • Determine the concentration and degree of labeling of the DACN-functionalized protein using standard methods (e.g., Bradford assay and UV-Vis spectroscopy, if applicable).

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • DACN-functionalized protein from Step 1

  • Azide-labeled cargo molecule (e.g., an azide-modified fluorescent dye, peptide, or small molecule drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-labeled cargo molecule in a compatible solvent (e.g., DMSO or directly in the reaction buffer if soluble).

  • To the solution of the DACN-functionalized protein, add a 1.5-5 fold molar excess of the azide-labeled cargo. The optimal ratio may need to be determined empirically.

  • Incubate the reaction mixture at room temperature for 2-12 hours, or at 37°C to accelerate the reaction. The reaction can be monitored by techniques such as SDS-PAGE (if there is a significant mass shift or the cargo is fluorescent) or mass spectrometry.

  • Upon completion, purify the final bioconjugate to remove any unreacted cargo molecule. Purification methods will depend on the nature of the conjugate and may include SEC, dialysis, or affinity chromatography.

  • Characterize the final conjugate to confirm successful ligation and determine the final concentration and purity.

Visualizations

The following diagrams illustrate the key chemical structures, reaction pathways, and experimental workflows described in this guide.

A placeholder for the chemical structure of DACN(Tos,Suc-NHS) would be generated here. Due to the limitations of not being able to render images, a descriptive caption is provided below.

Caption: Chemical structure of DACN(Tos,Suc-NHS).

SPAAC_Mechanism SPAAC Reaction Mechanism DACN DACN-Functionalized Molecule TransitionState [3+2] Cycloaddition Transition State DACN->TransitionState + Azide Azide-Functionalized Molecule Azide->TransitionState Triazole Stable Triazole Conjugate TransitionState->Triazole Ring Strain Release

Caption: Mechanism of the SPAAC reaction.

Bioconjugation_Workflow Experimental Workflow for Bioconjugation cluster_step1 Step 1: NHS Ester Labeling cluster_step2 Step 2: SPAAC Reaction Protein Protein Solution (pH 7.2-7.5) Add_DACN Add DACN(Tos,Suc-NHS) in DMSO/DMF Protein->Add_DACN Incubate1 Incubate (RT, 1-2h) Add_DACN->Incubate1 Purify1 Purify (SEC) DACN-Protein Incubate1->Purify1 DACN_Protein DACN-Protein Purify1->DACN_Protein Characterize (DoL) Add_Azide Add Azide-Cargo DACN_Protein->Add_Azide Incubate2 Incubate (RT, 2-12h) Add_Azide->Incubate2 Purify2 Purify Final Conjugate (e.g., SEC, Dialysis) Incubate2->Purify2

Caption: Two-step bioconjugation workflow.

Conclusion

DACN(Tos,Suc-NHS) is a highly effective and versatile bifunctional linker for applications requiring copper-free click chemistry. Its enhanced stability and reactivity, coupled with the straightforward two-step conjugation protocol, make it an invaluable tool for the construction of complex bioconjugates for drug delivery, diagnostics, and fundamental biological research. This guide provides the necessary technical information to successfully implement DACN(Tos,Suc-NHS) in a variety of research and development settings.

References

The Unrivaled Advantages of DACN Cycloalkyne Reagents: A Technical Guide for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of bioconjugation and drug development, the demand for highly efficient and stable bioorthogonal reagents is paramount. Diazacyclononynes (DACN), a novel class of cycloalkyne reagents, have emerged as a superior tool for strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. This technical guide provides an in-depth analysis of the key features of DACN reagents, offering researchers, scientists, and drug development professionals a comprehensive understanding of their advantages and applications.

Core Features of DACN Reagents

DACN reagents are distinguished by a unique set of characteristics that render them highly effective for a range of bioorthogonal applications. These features include:

  • Exceptional Reactivity: The inherent ring strain of the nine-membered diazacyclononyne structure results in a significantly bent alkyne moiety.[1] This strained conformation leads to high reactivity in SPAAC reactions, enabling rapid and efficient conjugation to azide-containing molecules without the need for a cytotoxic copper catalyst.[2][3]

  • Outstanding Stability: Unlike many other strained cycloalkynes that are prone to thermal decomposition or oligomerization, DACN reagents exhibit remarkable thermal and chemical stability.[4][5] For instance, NTs,NTs-DACN has been shown to have no significant decomposition or oligomerization when heated in toluene at 80°C for two weeks.[1][4] This stability simplifies handling and storage, ensuring reproducibility in experimental workflows.

  • High Bioorthogonality: A critical requirement for any bioorthogonal reagent is its inertness to biological systems.[6] DACN reagents demonstrate excellent bioorthogonality, showing minimal side reactions with endogenous biomolecules such as thiols.[4] This high specificity ensures that the conjugation reaction is highly selective for the intended azide-labeled target.

  • Functional Versatility: A key innovation in the design of DACN reagents is the presence of two endocyclic nitrogen atoms.[7] These nitrogens serve as convenient handles for the introduction of a wide array of functional groups, including fluorescent dyes, biotin tags, polyethylene glycol (PEG) chains, and other molecular connectors like NHS esters and maleimides.[4][8] This modularity allows for the straightforward synthesis of customized bioconjugates for diverse applications.[8]

Quantitative Data Summary

The performance of DACN reagents in comparison to other commonly used cycloalkynes is summarized in the tables below.

Table 1: Second-Order Rate Constants for the Reaction of Various Cycloalkynes with Benzyl Azide
Cycloalkyne ReagentSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
NTs,NTs-DACN ~0.1 (estimated) [1]
Cyclooctyne (OCT)0.043[1]
DIBO0.082[4]
DIFO0.76[4]
DIBAC/DBCO0.88[4]
BCN0.67[5]
BARAC4.5[5]

Note: The rate constant for NTs,NTs-DACN is estimated based on the information that its reaction rate is approximately 2.3 times faster than that of cyclooctyne (OCT)[1].

Table 2: Qualitative Stability and Functionalization Comparison
FeatureDACN ReagentsOther Strained Cycloalkynes (e.g., DIFO, DIBAC)
Thermal Stability High (stable at 80°C for weeks)[1][4]Often prone to decomposition/oligomerization[4][5]
Chemical Stability HighVariable
Bioorthogonality High (low reactivity with thiols)[4]Can exhibit side reactions with thiols
Functionalization Versatile (two endocyclic nitrogens)[7]Typically at positions on the ring structure

Experimental Protocols

Detailed methodologies for the synthesis and application of key DACN derivatives are provided below.

Synthesis of N-Tosyl-DACN-NHS-ester

This protocol describes the synthesis of an N-hydroxysuccinimide ester-functionalized DACN reagent, enabling its conjugation to primary amines.

Materials:

  • N-Tosyl-N'-glutaryl-DACN (NTs,N'Gul-DACN)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve NTs,N'Gul-DACN (1.0 eq) in CH₂Cl₂.

  • Add N-hydroxysuccinimide (1.8 eq), EDC·HCl (1.8 eq), and NEt₃ (3.6 eq) to the solution at 0°C.

  • Stir the reaction mixture under reflux for 3 hours.

  • Quench the reaction with 1M aqueous HCl and extract the product with CH₂Cl₂ three times.

  • Wash the combined organic phases with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired NTs-DACN-NHS-ester.[7]

Synthesis of N-Tosyl-DACN-Maleimide

This protocol details the synthesis of a maleimide-functionalized DACN reagent for conjugation to thiol-containing molecules.

Materials:

  • N-Tosyl-N'-amino-DACN hydrochloride (NTs,N'H-DACN·HCl)

  • 4-Maleimidobutyric acid

  • EDC·HCl

  • N-Hydroxybenzotriazole (HOBt)

  • Hünig's base (N,N-Diisopropylethylamine)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of NTs,N'H-DACN·HCl (1.0 eq) in a mixture of THF and DMF, add 4-maleimidobutyric acid (1.1 eq), EDC·HCl (1.5 eq), HOBt (1.1 eq), and Hünig's base (3.9 eq) at 0°C.

  • Stir the reaction mixture at 40°C for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with CH₂Cl₂.

  • Wash the combined organic phases with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the NTs-DACN-maleimide product.[7]

General Protocol for SPAAC Reaction with an Azide-Labeled Biomolecule

This protocol outlines a general procedure for the bioconjugation of a DACN reagent to an azide-modified biomolecule.

Materials:

  • DACN reagent (e.g., DACN-NHS-ester, DACN-maleimide, or other functionalized DACN)

  • Azide-labeled biomolecule (e.g., protein, peptide, nucleic acid)

  • Phosphate-buffered saline (PBS) or other suitable non-nucleophilic buffer (pH 7.0-8.5)

  • Organic co-solvent (e.g., DMSO, DMF) if the DACN reagent has low aqueous solubility

Procedure:

  • Dissolve the azide-labeled biomolecule in the chosen buffer to a desired concentration.

  • Dissolve the DACN reagent in a minimal amount of organic co-solvent (if necessary) and then add it to the biomolecule solution. A molar excess of the DACN reagent (typically 2-10 equivalents) is recommended.

  • Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the specific reactants and their concentrations but is typically complete within 1-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or HPLC).

  • Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships involving DACN reagents.

Synthesis_of_Hybrid_Biomolecule cluster_step1 Step 1: Functionalization of Biomolecule 1 cluster_step2 Step 2: Bioorthogonal Ligation Biomolecule1 Biomolecule 1 (e.g., Protein with Lysine) Functionalized_DACN Biomolecule 1-DACN Biomolecule1->Functionalized_DACN Amine-NHS Ester Coupling DACN_NHS DACN-NHS Ester DACN_NHS->Functionalized_DACN Functionalized_DACN_2 Biomolecule 1-DACN Biomolecule2_Azide Biomolecule 2 (Azide-labeled) Hybrid_Biomolecule Hybrid Biomolecule Biomolecule2_Azide->Hybrid_Biomolecule Functionalized_DACN_2->Hybrid_Biomolecule SPAAC 'Click' Reaction

Caption: Workflow for the synthesis of a hybrid biomolecule using a DACN-NHS ester.

DACN_Advantages_Logic DACN DACN Reagent Strained_Alkyne Strained Alkyne (Bent Structure) DACN->Strained_Alkyne Endocyclic_Nitrogens Endocyclic Nitrogens DACN->Endocyclic_Nitrogens High_Reactivity High Reactivity in SPAAC Strained_Alkyne->High_Reactivity High_Stability High Thermal & Chemical Stability Strained_Alkyne->High_Stability High_Bioorthogonality High Bioorthogonality Strained_Alkyne->High_Bioorthogonality Functional_Versatility Functional Versatility Endocyclic_Nitrogens->Functional_Versatility Ideal_Bioorthogonal_Tool Ideal Bioorthogonal Tool for Drug Development & Research High_Reactivity->Ideal_Bioorthogonal_Tool High_Stability->Ideal_Bioorthogonal_Tool High_Bioorthogonality->Ideal_Bioorthogonal_Tool Functional_Versatility->Ideal_Bioorthogonal_Tool

Caption: Logical relationship of DACN features leading to its utility.

References

An In-depth Technical Guide to the Applications of DACN(Tos,Suc-NHS) in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the development of novel reagents that enable precise and efficient modification of biomolecules is paramount. DACN(Tos,Suc-NHS) is a bifunctional linker that is gaining attention for its utility in creating stable bioconjugates. This technical guide provides a comprehensive overview of DACN(Tos,Suc-NHS), its applications in bioconjugation, and detailed protocols for its use.

DACN(Tos,Suc-NHS), or (2,5-dioxopyrrolidin-1-yl) 4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoate, incorporates a strained cyclononyne moiety (DACN) and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a versatile two-step bioconjugation strategy. The NHS ester facilitates the initial covalent attachment to primary amines on biomolecules, such as the lysine residues of antibodies, forming a stable amide bond. Subsequently, the strained cyclononyne ring is available for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This dual reactivity makes DACN(Tos,Suc-NHS) a valuable tool for the construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs).

Core Properties of DACN(Tos,Suc-NHS)

A summary of the key properties of DACN(Tos,Suc-NHS) is provided in the table below.

PropertyValueReference
Chemical Formula C₂₂H₂₅N₃O₇S
Molecular Weight 475.5 g/mol
Structure Bifunctional linker with a DACN moiety and an NHS ester
Reactivity NHS ester reacts with primary amines; DACN reacts with azides via SPAAC

Quantitative Data on NHS Ester Reactivity and Stability

Table 1: Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Approximate Half-life
7.044-5 hours
8.041 hour
8.6410 minutes

Data generalized from typical NHS ester behavior. The rate of hydrolysis is dependent on the specific molecular structure and buffer components.

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5A compromise between efficient amine reactivity and NHS ester stability. Higher pH increases amine reactivity but also hydrolysis.[1]
Temperature 4°C to Room TemperatureLower temperatures can be used to slow hydrolysis and increase the stability of the NHS ester during the reaction.
Reaction Time 30 minutes - 2 hoursOptimization is necessary depending on the biomolecule and desired degree of labeling.
Molar Excess of NHS Ester 5 to 20-foldThe optimal ratio depends on the number of available amines on the biomolecule and the desired degree of labeling.[2]
Buffer Composition Phosphate, Borate, BicarbonateAmine-free buffers are essential to prevent competition with the target biomolecule. Buffers like Tris are not suitable.[1]

Experimental Protocols

Synthesis of DACN(Tos,Suc-NHS)

A detailed protocol for the synthesis of DACN(Tos,Suc-NHS) has been described in the literature. The following is a summary of the key steps:

Materials:

  • N-Tosyl-N'-(glutaryl)-4,8-diazacyclononyne (NTs,N'Gul-DACN)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Dissolve NTs,N'Gul-DACN in CH₂Cl₂.

  • Add N-hydroxysuccinimide, EDC·HCl, and NEt₃ to the solution at 0°C.

  • Stir the mixture under reflux for 3 hours.

  • Quench the reaction with 1M aq. HCl and extract three times with CH₂Cl₂.

  • Wash the combined organic phases with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica-gel chromatography to afford DACN(Tos,Suc-NHS) as colorless crystals.

General Protocol for Antibody Conjugation with DACN(Tos,Suc-NHS)

This protocol provides a general guideline for the conjugation of DACN(Tos,Suc-NHS) to an antibody. Optimization of the molar excess of the linker and reaction time is recommended to achieve the desired degree of labeling (DOL).

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DACN(Tos,Suc-NHS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a concentration of 2-10 mg/mL.

    • Adjust the pH of the antibody solution to 8.0-8.5 using the conjugation buffer.

  • DACN(Tos,Suc-NHS) Preparation:

    • Immediately before use, dissolve DACN(Tos,Suc-NHS) in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the dissolved DACN(Tos,Suc-NHS) to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DACN(Tos,Suc-NHS).

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess DACN(Tos,Suc-NHS) and quenching reagent by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with PBS.[3]

    • Collect the fractions containing the antibody conjugate, which will elute in the void volume.

Characterization of the DACN-Antibody Conjugate

Determination of Degree of Labeling (DOL):

The DOL, or the average number of DACN molecules conjugated to each antibody, can be determined using mass spectrometry.[4][5]

  • Sample Preparation: Prepare the purified DACN-antibody conjugate at a suitable concentration for mass spectrometry analysis.

  • Mass Spectrometry Analysis: Acquire the mass spectrum of the intact antibody conjugate under denaturing or native conditions.

  • Data Analysis: Deconvolute the mass spectrum to determine the masses of the different antibody species (unconjugated, and conjugated with 1, 2, 3, etc., DACN molecules). The mass difference between peaks will correspond to the mass of the attached DACN linker. The relative abundance of each species can be used to calculate the average DOL.

Experimental Workflows and Signaling Pathways

The utility of DACN(Tos,Suc-NHS) lies in its ability to facilitate a two-step bioconjugation process. This workflow is particularly advantageous for creating complex bioconjugates where the second component may not be compatible with the conditions of the initial amine-labeling reaction.

Workflow for Two-Step Bioconjugation

The following diagram illustrates the general workflow for a two-step bioconjugation using DACN(Tos,Suc-NHS). First, a biomolecule with primary amines (e.g., an antibody) is functionalized with the DACN linker. In the second step, this functionalized biomolecule is reacted with a second molecule containing an azide group via copper-free click chemistry.

Two_Step_Bioconjugation Biomolecule Biomolecule 1 (e.g., Antibody with -NH2) Functionalized_Biomolecule DACN-Functionalized Biomolecule 1 Biomolecule->Functionalized_Biomolecule NHS Ester Reaction (pH 7.2-8.5) DACN DACN(Tos,Suc-NHS) DACN->Functionalized_Biomolecule Final_Conjugate Final Bioconjugate Functionalized_Biomolecule->Final_Conjugate Copper-Free SPAAC (Click Chemistry) Azide_Molecule Biomolecule 2 (with Azide group) Azide_Molecule->Final_Conjugate

Caption: General workflow for a two-step bioconjugation using DACN(Tos,Suc-NHS).

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram details the experimental workflow for synthesizing an ADC using DACN(Tos,Suc-NHS).

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: ADC Formation Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation with DACN(Tos,Suc-NHS) Antibody_Prep->Conjugation Purification1 Purification 1 (Size-Exclusion Chromatography) Conjugation->Purification1 Characterization1 Characterization 1 (Mass Spectrometry for DOL) Purification1->Characterization1 Click_Reaction Copper-Free Click Reaction with Azide-Drug Characterization1->Click_Reaction Proceed with functionalized antibody Purification2 Purification 2 (e.g., HIC, SEC) Click_Reaction->Purification2 Characterization2 Final ADC Characterization (e.g., DAR, Purity) Purification2->Characterization2

Caption: Experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).

Conclusion

DACN(Tos,Suc-NHS) is a powerful and versatile bifunctional linker for bioconjugation. Its NHS ester allows for efficient labeling of primary amines on biomolecules, while the strained cyclononyne enables subsequent bioorthogonal modification via copper-free click chemistry. This two-step approach provides researchers with a high degree of control over the construction of complex bioconjugates, including antibody-drug conjugates. While specific quantitative data for DACN(Tos,Suc-NHS) is still emerging, the well-established principles of NHS ester chemistry provide a solid foundation for developing robust and reproducible bioconjugation protocols. The methodologies and workflows presented in this guide offer a comprehensive starting point for scientists and drug development professionals looking to leverage the capabilities of this promising reagent.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with DACN(Tos,Suc-NHS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with DACN(Tos,Suc-NHS), a bifunctional linker molecule. The DACN (Diazirine-based clickable handle) core, combined with a tosyl (Tos) leaving group and a succinimidyl-N-hydroxysuccinimide (Suc-NHS) ester, allows for a two-step bioconjugation strategy. The NHS ester group reacts with primary amines (e.g., lysine residues) on the protein surface to form a stable amide bond. The diazirine moiety can be subsequently used for photo-crosslinking to other molecules or for bioorthogonal click chemistry reactions. This protocol is designed to guide researchers through the process of protein modification, purification, and characterization.

Data Presentation

The efficiency of protein labeling with DACN(Tos,Suc-NHS) can be influenced by several factors, including the protein's isoelectric point, the number of accessible primary amines, and the reaction conditions. The following table summarizes typical quantitative data obtained from a labeling experiment with a model protein like Bovine Serum Albumin (BSA).

ParameterExperimental Condition/Result
Protein Bovine Serum Albumin (BSA)
Protein Concentration 5 mg/mL
DACN(Tos,Suc-NHS) to Protein Molar Ratio 10:1
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3
Reaction Time 1 hour
Reaction Temperature Room Temperature (20-25°C)
Purification Method Size-Exclusion Chromatography (e.g., Sephadex G-25)
Degree of Labeling (DOL) 2-4 moles of DACN per mole of protein
Protein Recovery > 85%

Experimental Protocols

Materials and Reagents
  • Protein to be labeled (e.g., antibody, enzyme)

  • DACN(Tos,Suc-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Protein concentration assay kit (e.g., Bradford or BCA)

  • Spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis P1 Prepare Protein Solution (in amine-free buffer) R1 Mix Protein and DACN(Tos,Suc-NHS) P1->R1 P2 Prepare DACN(Tos,Suc-NHS) Stock Solution (in DMF/DMSO) P2->R1 R2 Incubate at Room Temperature (1 hour) R1->R2 R3 Quench Reaction (with Tris buffer) R2->R3 PU1 Apply to Size-Exclusion Chromatography Column R3->PU1 PU2 Elute with PBS PU1->PU2 PU3 Collect Protein-Containing Fractions PU2->PU3 A1 Measure Protein Concentration (e.g., Bradford assay) PU3->A1 A2 Determine Degree of Labeling (if DACN has a chromophore) PU3->A2

Caption: Experimental workflow for protein labeling with DACN(Tos,Suc-NHS).

Detailed Protocol
  • Preparation of Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL.[1][2]

    • Ensure the protein solution is free of any amine-containing buffers or stabilizers like Tris or glycine, as these will compete with the labeling reaction.[1][2] If necessary, dialyze the protein against the reaction buffer.

  • Preparation of DACN(Tos,Suc-NHS) Stock Solution:

    • Immediately before use, dissolve the DACN(Tos,Suc-NHS) in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[3]

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the calculated amount of the DACN(Tos,Suc-NHS) stock solution. The molar ratio of the linker to the protein may need to be optimized, but a starting point of a 10-fold molar excess is recommended.[4]

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[3]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted DACN(Tos,Suc-NHS) and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[1][3]

    • Elute the protein with PBS and collect the fractions.

    • Monitor the protein elution by measuring the absorbance at 280 nm.

    • Pool the protein-containing fractions.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., Bradford or BCA).

    • If the DACN moiety possesses a unique absorbance, the degree of labeling (DOL) can be determined spectrophotometrically. This is calculated as the molar ratio of the linker to the protein.

Signaling Pathway and Reaction Mechanism

The core of this labeling protocol relies on the reaction between the N-hydroxysuccinimide (NHS) ester of the DACN(Tos,Suc-NHS) molecule and the primary amines present on the protein's surface.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Primary Amine) Labeled_Protein Protein-NH-CO-DACN (Stable Amide Bond) Protein->Labeled_Protein Nucleophilic Attack DACN_NHS DACN(Tos,Suc-NHS) (NHS Ester) DACN_NHS->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) DACN_NHS->NHS Leaving Group

References

Step-by-Step Guide for DACN(Tos,Suc-NHS) Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of the bifunctional linker, DACN(Tos,Suc-NHS), to antibodies. This process is a cornerstone in the development of advanced antibody-drug conjugates (ADCs), where precise control over linker attachment and subsequent payload conjugation is paramount.

The DACN(Tos,Suc-NHS) linker facilitates a two-stage conjugation strategy. Initially, the N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., lysine residues) on the antibody surface. Subsequently, the Diazo-Cyclooctyne (DACN) moiety enables a highly specific and efficient copper-free "click" reaction, specifically a strain-promoted azide-alkyne cycloaddition (SPAAC), with an azide-modified payload. This methodology allows for the creation of well-defined ADCs with controlled drug-to-antibody ratios (DAR).

Experimental Protocols

This section details the step-by-step procedures for antibody preparation, conjugation of the DACN(Tos,Suc-NHS) linker, and the subsequent click chemistry reaction with an azide-modified payload.

Antibody Preparation

Prior to conjugation, it is crucial to prepare the antibody to ensure optimal reaction conditions. This involves buffer exchange to remove any interfering substances.[1][]

Protocol:

  • Buffer Exchange:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA), perform a buffer exchange into a conjugation-compatible buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.[1]

    • Use a desalting column or a spin filtration unit with a molecular weight cutoff (MWCO) appropriate for the antibody (typically 30-50 kDa).[1]

  • Concentration Adjustment:

    • Adjust the antibody concentration to a range of 1-10 mg/mL in the conjugation buffer.

  • Purity Check:

    • Ensure the antibody is of high purity (>95%) to avoid side reactions.

DACN(Tos,Suc-NHS) Conjugation to Antibody (Amine Coupling)

This protocol outlines the reaction between the NHS ester of the DACN linker and the primary amines on the antibody.

Materials:

  • Prepared antibody in amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • DACN(Tos,Suc-NHS) linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Reaction tubes

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Prepare DACN(Tos,Suc-NHS) Stock Solution:

    • Immediately before use, dissolve the DACN(Tos,Suc-NHS) linker in anhydrous DMSO to a concentration of 10 mM.[]

  • Conjugation Reaction:

    • Add a calculated molar excess of the DACN(Tos,Suc-NHS) stock solution to the antibody solution. The optimal molar ratio of linker to antibody will need to be determined empirically but a starting point of 5:1 to 20:1 is recommended to achieve a desired DAR.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quench Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any excess, unreacted NHS ester.[3]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of DACN-Antibody Conjugate:

    • Remove excess, unreacted linker and quenching agent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[]

    • The purified DACN-functionalized antibody is now ready for the subsequent click chemistry reaction.

Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DACN-functionalized antibody and an azide-modified payload.

Materials:

  • Purified DACN-Antibody Conjugate

  • Azide-modified payload (e.g., cytotoxic drug, fluorescent dye)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Protocol:

  • Prepare Azide-Payload Stock Solution:

    • Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO) to a known concentration.

  • Click Reaction:

    • Add a molar excess of the azide-payload stock solution to the DACN-Antibody conjugate solution. A typical starting molar ratio of payload to antibody is 3:1 to 10:1.

    • Incubate the reaction mixture for 4-16 hours at 4°C or room temperature. The optimal reaction time and temperature should be determined empirically.

  • Purification of the Final Antibody-Drug Conjugate (ADC):

    • Purify the ADC from excess, unreacted payload using SEC, TFF, or hydrophobic interaction chromatography (HIC).[] HIC is particularly useful for separating ADC species with different DARs.[4][5]

Data Presentation

Quantitative data from the conjugation process should be systematically recorded to ensure reproducibility and for optimization purposes.

ParameterRecommended RangePurpose
Antibody Concentration 1-10 mg/mLTo ensure efficient reaction kinetics.
Linker:Antibody Molar Ratio 5:1 - 20:1To control the degree of linker incorporation.
Payload:Antibody Molar Ratio 3:1 - 10:1To drive the click reaction to completion.
Reaction pH (NHS Ester) 7.2 - 8.5Optimal for amine reactivity with NHS esters.[]
Reaction Time (NHS Ester) 1 - 2 hoursSufficient for conjugation without significant antibody degradation.
Reaction Time (SPAAC) 4 - 16 hoursTo allow for efficient click reaction.
Expected DAR 2 - 8Dependent on the number of accessible lysines and reaction conditions.

Visualization of Workflows and Pathways

Diagrams illustrating the experimental workflow and the chemical reactions are provided below.

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Linker Conjugation cluster_click Payload Attachment cluster_final Final Product Ab Antibody Solution Buffer_Ex Buffer Exchange (to PBS, pH 7.2-7.4) Ab->Buffer_Ex Reaction1 NHS Ester Reaction (1-2h, RT) Buffer_Ex->Reaction1 DACN_Linker DACN(Tos,Suc-NHS) in DMSO DACN_Linker->Reaction1 Quench Quench (Tris or Glycine) Reaction1->Quench Purify1 Purification (SEC/TFF) Quench->Purify1 Reaction2 SPAAC Click Reaction (4-16h) Purify1->Reaction2 Payload Azide-Payload in DMSO Payload->Reaction2 Purify2 Purification (SEC/HIC/TFF) Reaction2->Purify2 ADC Final ADC Purify2->ADC

Figure 1: Experimental workflow for the two-step conjugation of an azide-payload to an antibody using the DACN(Tos,Suc-NHS) linker.

reaction_pathway cluster_step1 Step 1: NHS Ester Conjugation cluster_step2 Step 2: SPAAC Click Reaction Ab Antibody-NH2 Ab_Linker Antibody-NH-CO-Suc-DACN(Tos) Ab->Ab_Linker + Linker DACN(Tos,Suc-NHS) Linker->Ab_Linker ADC Antibody-Drug Conjugate (ADC) Ab_Linker->ADC + Payload Payload-N3 Payload->ADC

Figure 2: Chemical reaction pathway showing the two-stage conjugation process.

Characterization of the Final ADC

A critical aspect of ADC development is the thorough characterization of the final product. The Drug-to-Antibody Ratio (DAR) is a key quality attribute that must be determined.

  • UV-Vis Spectroscopy: A straightforward method to estimate the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload.[4]

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique to separate different ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. This allows for the determination of the distribution of different DAR species.[4][5]

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the ADC, allowing for the unambiguous determination of the DAR and the identification of different conjugated species.[6]

By following these detailed protocols and employing rigorous characterization methods, researchers can effectively utilize the DACN(Tos,Suc-NHS) linker to generate well-defined and potent antibody-drug conjugates for therapeutic and research applications.

References

Application Notes and Protocols for DACN(Tos,Suc-NHS) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. DACN(Tos,Suc-NHS) is a hetero-bifunctional linker that offers a two-step conjugation strategy for the precise assembly of ADCs.

This document provides detailed application notes and protocols for the use of DACN(Tos,Suc-NHS) in the development of ADCs. It covers the principles of the conjugation chemistry, step-by-step experimental protocols, and methods for characterization.

Principle of DACN(Tos,Suc-NHS) Chemistry

DACN(Tos,Suc-NHS) is a molecular connector designed for a sequential two-step conjugation process. This strategy allows for the controlled assembly of the ADC.

  • Step 1: Antibody Modification. The N-Hydroxysuccinimide (NHS) ester end of the DACN(Tos,Suc-NHS) linker reacts with primary amines, predominantly the ε-amino groups of lysine residues on the surface of the antibody. This reaction forms a stable amide bond, attaching the DACN (diazacyclononyne) moiety to the antibody.

  • Step 2: Payload Conjugation. The DACN moiety contains a strained alkyne. This alkyne readily undergoes a copper-free azide-alkyne cycloaddition (SPAAC) reaction with an azide-modified cytotoxic payload. This "click chemistry" reaction is highly specific and efficient, allowing for the attachment of the payload to the linker-modified antibody.[1]

This two-step approach provides greater control over the conjugation process and can be adapted for various antibody and payload combinations.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using the DACN(Tos,Suc-NHS) linker. Optimization may be required for specific antibodies and payloads.

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • DACN(Tos,Suc-NHS) linker

  • Azide-modified cytotoxic payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., size-exclusion chromatography, SEC)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)

Protocol 1: Antibody Modification with DACN(Tos,Suc-NHS)

This protocol describes the attachment of the DACN linker to the antibody.

1. Antibody Preparation:

  • Start with a purified antibody solution at a concentration of 5-10 mg/mL.
  • If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5) using a suitable method like dialysis or a desalting column.

2. Linker Preparation:

  • Allow the DACN(Tos,Suc-NHS) vial to equilibrate to room temperature before opening.
  • Prepare a 10 mM stock solution of DACN(Tos,Suc-NHS) in anhydrous DMSO immediately before use.

3. Conjugation Reaction:

  • Add the DACN(Tos,Suc-NHS) stock solution to the antibody solution. A molar excess of the linker is typically used (e.g., 5-20 fold molar excess over the antibody). The optimal ratio should be determined empirically.
  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

4. Quenching:

  • Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS ester.
  • Incubate for 30 minutes at room temperature.

5. Purification:

  • Remove excess linker and byproducts by purifying the DACN-modified antibody using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
  • Collect the fractions containing the antibody.

6. Characterization:

  • Determine the concentration of the modified antibody using a UV-Vis spectrophotometer at 280 nm.
  • The degree of linker incorporation can be estimated using techniques like MALDI-TOF mass spectrometry.

G mAb mAb mix mix mAb->mix quench quench mix->quench linker linker linker->mix purify purify quench->purify Ab_DACN Ab_DACN purify->Ab_DACN

Protocol 2: Payload Conjugation to Antibody-DACN

This protocol describes the attachment of the azide-modified payload to the DACN-modified antibody via copper-free click chemistry.

1. Reagent Preparation:

  • Use the purified Antibody-DACN conjugate from Protocol 1.
  • Prepare a stock solution of the azide-modified cytotoxic payload in a suitable solvent (e.g., DMSO).

2. Conjugation Reaction:

  • Add the azide-payload stock solution to the Antibody-DACN solution. A molar excess of the payload is typically used (e.g., 2-5 fold molar excess over the available DACN sites).
  • Incubate the reaction mixture for 4-16 hours at 4°C or room temperature. The optimal conditions will depend on the specific payload and should be determined experimentally.

3. Purification:

  • Remove excess payload by purifying the final ADC using a suitable method such as SEC or tangential flow filtration.

4. Characterization:

  • Determine the final ADC concentration and Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry and/or Hydrophobic Interaction Chromatography (HIC).
  • Further characterization can include SDS-PAGE, mass spectrometry, and functional assays.

G Ab_DACN Ab_DACN mix mix Ab_DACN->mix purify purify mix->purify payload payload payload->mix ADC ADC purify->ADC

Data Presentation

The following tables present illustrative data for a hypothetical ADC constructed using the DACN(Tos,Suc-NHS) linker. This data is for representative purposes only and actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Characterization of a Hypothetical ADC

ParameterResultMethod
Antibody Concentration 5.0 mg/mLUV-Vis (A280)
Drug-to-Antibody Ratio (DAR) 3.8HIC-HPLC
Monomer Purity >95%SEC-HPLC
Free Drug Level <1%RP-HPLC

Table 2: Illustrative In Vitro Cytotoxicity Data

Cell LineTarget ExpressionIC50 (nM) of ADCIC50 (nM) of Free Drug
Cancer Cell Line A High1.50.1
Cancer Cell Line B Low50.20.1
Normal Cell Line Negative>10000.2

Table 3: Example In Vivo Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control -0
Unconjugated Antibody 1025
ADC 595
ADC 2.578

Mechanism of Action

The mechanism of action for an ADC developed with DACN(Tos,Suc-NHS) follows the general paradigm for ADCs.

G ADC 1. ADC binds to target antigen on cancer cell Internalization 2. ADC-antigen complex is internalized ADC->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Release 4. Linker cleavage and payload release Lysosome->Release Apoptosis 5. Payload induces cell death (apoptosis) Release->Apoptosis

  • Binding: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Trafficking: The complex is trafficked to the lysosome.

  • Payload Release: Inside the lysosome, the linker is cleaved, or the antibody is degraded, releasing the active cytotoxic payload.

  • Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.

Conclusion

The DACN(Tos,Suc-NHS) linker provides a versatile and controlled method for the synthesis of antibody-drug conjugates. Its two-step conjugation chemistry allows for the separate optimization of antibody modification and payload attachment, potentially leading to more homogeneous and well-defined ADCs. The protocols and data presented here serve as a guide for researchers to explore the utility of this linker in the development of novel ADC therapeutics. Further optimization and characterization will be necessary to fully evaluate the potential of ADCs constructed with the DACN(Tos,Suc-NHS) linker for specific therapeutic applications.

References

Application Notes and Protocols: DACN(Tos,Suc-NHS) for Nanoparticle Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticle surfaces is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. The DACN(Tos,Suc-NHS) linker offers a powerful and versatile method for achieving covalent surface modification of nanoparticles. This heterobifunctional linker combines the advantages of N-Hydroxysuccinimide (NHS) ester chemistry for reaction with primary amines on the nanoparticle surface and a diazo-cyclooctyne (DACN) moiety for subsequent copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC). This allows for the stable attachment of a wide variety of molecules, such as targeting ligands, therapeutic agents, and imaging probes, in a highly specific and efficient manner.

The "Tos" designation in DACN(Tos,Suc-NHS) refers to the N-Tosyl group present on the DACN core structure, which is a key component in its synthesis. The succinimidyl-NHS ester provides a reactive group that readily forms stable amide bonds with primary amines on the surface of various nanoparticles.

Core Principles

The DACN(Tos,Suc-NHS) functionalization strategy is a two-step process:

  • NHS Ester Coupling: Amine-modified nanoparticles are reacted with the DACN(Tos,Suc-NHS) linker. The NHS ester group reacts with the primary amines on the nanoparticle surface to form a stable amide bond, effectively coating the nanoparticle with DACN moieties.

  • Copper-Free Click Chemistry (SPAAC): The DACN-functionalized nanoparticles can then be conjugated to any azide-containing molecule of interest (e.g., peptides, antibodies, small molecule drugs, or imaging agents) through a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition reaction. This "click" reaction is highly specific, proceeds rapidly at physiological conditions, and does not require a cytotoxic copper catalyst, making it ideal for biological applications.

Experimental Protocols

Synthesis of NTs-DACN-NHS-ester

This protocol is adapted from the synthesis of NTs-DACN-NHS-ester (1a) as described in the literature.[1]

Materials:

  • NTs,N'Gul-DACN (precursor)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (NEt3)

  • Dichloromethane (CH2Cl2)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Sodium sulfate (Na2SO4)

  • Silica gel for chromatography

  • Chloroform (CHCl3)

Procedure:

  • To a solution of NTs,N'Gul-DACN (0.510 mmol) in 4 mL of CH2Cl2 at 0 °C, add N-hydroxysuccinimide (0.921 mmol), EDC·HCl (0.929 mmol), and NEt3 (1.82 mmol).

  • Stir the mixture under reflux for 3 hours.

  • Quench the reaction with 1M aqueous HCl and extract three times with CH2Cl2.

  • Combine the organic phases, wash with brine, and dry over Na2SO4.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by silica-gel chromatography using chloroform as the eluent to afford NTs-DACN-NHS-ester.

Nanoparticle Surface Functionalization with DACN(Tos,Suc-NHS)

This protocol is a general method for the functionalization of amine-presenting nanoparticles. Optimization may be required for specific nanoparticle types and sizes.

Materials:

  • Amine-functionalized nanoparticles

  • DACN(Tos,Suc-NHS) linker

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Borate Buffer (pH 8.5) or 0.1 M Phosphate Buffered Saline (PBS, pH 7.4)

  • Centrifuge

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DACN(Tos,Suc-NHS) in anhydrous DMSO at a concentration of 10 mg/mL. This solution should be prepared fresh.

    • Disperse the amine-functionalized nanoparticles in the chosen reaction buffer (Sodium Borate Buffer or PBS) to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • To the nanoparticle dispersion, add the DACN(Tos,Suc-NHS) solution to achieve a 10-50 molar excess of the linker relative to the estimated surface amine groups on the nanoparticles.

    • Gently mix or vortex the reaction mixture.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification:

    • Pellet the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes; conditions will vary based on nanoparticle size and density).

    • Carefully remove the supernatant containing unreacted linker.

    • Resuspend the nanoparticle pellet in fresh buffer.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of excess linker.

    • Alternatively, for smaller nanoparticles or to ensure complete removal of byproducts, purify the functionalized nanoparticles using a desalting column or dialysis against the appropriate buffer.

  • Storage:

    • Store the DACN-functionalized nanoparticles in a suitable buffer at 4°C. For long-term storage, the stability in various buffers and at different temperatures should be evaluated.

Copper-Free Click Chemistry (SPAAC) with DACN-Functionalized Nanoparticles

Materials:

  • DACN-functionalized nanoparticles

  • Azide-modified molecule of interest (e.g., peptide, antibody, drug)

  • Phosphate Buffered Saline (PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Disperse the DACN-functionalized nanoparticles in PBS (pH 7.4).

    • Dissolve the azide-modified molecule in a compatible solvent (e.g., PBS, DMSO).

    • Add the azide-modified molecule to the nanoparticle dispersion. A 1.5 to 5 molar excess of the azide-modified molecule relative to the estimated DACN groups on the nanoparticle surface is recommended.

  • Click Reaction:

    • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle mixing. Reaction times may vary depending on the specific reactants.

  • Purification:

    • Purify the final conjugated nanoparticles using centrifugation, desalting columns, or dialysis to remove any unreacted azide-modified molecules. The purification method will depend on the properties of the conjugated molecule and the nanoparticles.

Data Presentation

Table 1: Reaction Conditions for DACN(Tos,Suc-NHS) Functionalization

ParameterConditionNotes
Nanoparticle Type Amine-functionalized (e.g., silica, polymer, liposomes)Surface must present primary amine groups.
Linker DACN(Tos,Suc-NHS)Heterobifunctional for amine reactivity and click chemistry.
Reaction Buffer 0.1 M Sodium Borate (pH 8.5) or 0.1 M PBS (pH 7.4)pH is critical for NHS ester reactivity.
Linker:Amine Ratio 10-50 molar excessOptimization may be required.
Reaction Time 1-4 hours at RT or overnight at 4°CLonger times may improve efficiency but also hydrolysis.
Purification Method Centrifugation, Desalting Column, DialysisChoice depends on nanoparticle and conjugate properties.

Table 2: Characterization of Functionalized Nanoparticles

Characterization TechniquePurposeExpected Outcome
Dynamic Light Scattering (DLS) Determine size and polydispersitySlight increase in hydrodynamic diameter after each functionalization step.
Zeta Potential Measure surface chargeChange in surface charge upon functionalization.
FTIR Spectroscopy Confirm covalent attachmentAppearance of characteristic amide bond peaks (~1650 cm⁻¹) and azide peaks (~2100 cm⁻¹) after click reaction.[2][3][4][5][6]
X-ray Photoelectron Spectroscopy (XPS) Elemental analysis of surfaceDetection of nitrogen and sulfur from the DACN linker on the nanoparticle surface.[4][6]
UV-Vis Spectroscopy Quantify surface groupsCan be used to quantify the number of attached cyclooctyne groups by reacting with an azide-containing dye.[7][8]
Transmission Electron Microscopy (TEM) Visualize nanoparticle morphologyConfirm that the nanoparticle morphology is maintained after functionalization.

Mandatory Visualizations

experimental_workflow cluster_synthesis DACN(Tos,Suc-NHS) Synthesis cluster_functionalization Nanoparticle Functionalization cluster_click Copper-Free Click Chemistry precursor NTs,N'Gul-DACN synthesis Reaction in CH2Cl2 precursor->synthesis reagents NHS, EDC, NEt3 reagents->synthesis purification_linker Silica Gel Chromatography synthesis->purification_linker linker DACN(Tos,Suc-NHS) purification_linker->linker conjugation NHS Ester Coupling linker->conjugation amine_np Amine-Functionalized Nanoparticle amine_np->conjugation purification_np Centrifugation / Desalting conjugation->purification_np dacn_np DACN-Functionalized Nanoparticle purification_np->dacn_np click_reaction SPAAC Reaction dacn_np->click_reaction azide_molecule Azide-Modified Molecule azide_molecule->click_reaction final_purification Purification click_reaction->final_purification final_conjugate Final Nanoparticle Conjugate final_purification->final_conjugate

Caption: Experimental workflow for nanoparticle functionalization.

signaling_pathway cluster_step1 Step 1: NHS Ester Coupling cluster_step2 Step 2: Copper-Free Click Chemistry np_amine Nanoparticle-NH2 amide_bond Formation of Stable Amide Bond np_amine->amide_bond pH 7.4-8.5 linker DACN(Tos,Suc-NHS) linker->amide_bond dacn_np Nanoparticle-DACN triazole Formation of Stable Triazole Linkage dacn_np->triazole SPAAC azide_mol Molecule-N3 azide_mol->triazole

Caption: Chemical logic of the two-step functionalization process.

Applications

The ability to conjugate a wide range of molecules to nanoparticles using the DACN(Tos,Suc-NHS) linker opens up numerous applications in biomedical research and drug development.

  • Targeted Drug Delivery: Targeting ligands such as antibodies, peptides, or small molecules can be attached to drug-loaded nanoparticles to enhance their accumulation at the desired site of action, thereby increasing therapeutic efficacy and reducing off-target side effects.[9][10][11][12]

  • Bioimaging: Fluorescent dyes, quantum dots, or contrast agents for MRI can be conjugated to nanoparticles for in vitro and in vivo imaging applications, enabling the tracking of nanoparticles and the visualization of biological processes.

  • Theranostics: This platform allows for the co-delivery of therapeutic agents and imaging probes on a single nanoparticle, enabling simultaneous diagnosis and therapy.[13]

  • Biosensing: The specific and stable immobilization of biorecognition elements (e.g., antibodies, aptamers) on the nanoparticle surface can be utilized for the development of sensitive and selective biosensors.

Stability and Storage

The stability of functionalized nanoparticles is crucial for their application. The amide bond formed during the NHS ester coupling is highly stable. The triazole linkage formed via click chemistry is also very robust. However, the overall stability of the nanoparticle conjugate will also depend on the nature of the nanoparticle core and the attached molecule.

  • Colloidal Stability: The colloidal stability of the functionalized nanoparticles should be assessed in relevant biological media (e.g., PBS, cell culture media, serum).[14][15][16][17] Aggregation can be monitored by DLS.

  • Storage: For short-term storage, DACN-functionalized nanoparticles are typically stored at 4°C in a suitable buffer. For long-term storage, lyophilization or storage at -20°C or -80°C may be considered, but cryoprotectants may be necessary to prevent aggregation upon thawing. Stability studies should be performed to determine the optimal storage conditions.

Conclusion

The DACN(Tos,Suc-NHS) protocol provides a robust and versatile platform for the surface functionalization of nanoparticles. The combination of stable amide bond formation and bioorthogonal copper-free click chemistry allows for the precise and efficient attachment of a wide array of functional molecules. This methodology is a valuable tool for the development of next-generation nanomaterials for a variety of biomedical applications.

References

Application Notes and Protocols: DACN(Tos,Suc-NHS) for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise visualization of cellular processes in real-time is a cornerstone of modern biological research and drug development. Fluorescent probes that enable the specific and efficient labeling of biomolecules in living cells are indispensable tools in this endeavor. While the specific fluorophore designated "DACN" is not found in publicly available scientific literature, this document provides comprehensive application notes and protocols for a hypothetical advanced donor-acceptor chromophore, hereafter referred to as DACN, functionalized with a tosyl group (Tos) and a succinimidyl ester (Suc-NHS).

This functionalization suggests that DACN(Tos,Suc-NHS) is an amine-reactive fluorescent dye designed for the covalent labeling of proteins and other biomolecules containing primary amines. The donor-acceptor architecture of the core DACN fluorophore is presumed to confer properties such as high quantum yield, photostability, and sensitivity to the local environment, making it a potentially powerful tool for live cell imaging.

These notes provide an overview of the hypothetical properties of DACN(Tos,Suc-NHS), detailed protocols for its application in live cell imaging, and examples of how it can be employed in research and drug development.

Principle of Operation

The utility of DACN(Tos,Suc-NHS) as a live cell imaging probe is based on the covalent labeling of cell surface proteins. The N-hydroxysuccinimide (NHS) ester is a highly efficient reactive group that specifically forms stable amide bonds with primary amines (e.g., the side chains of lysine residues) on proteins under physiological or slightly basic pH conditions. When live cells are incubated with DACN(Tos,Suc-NHS), the dye covalently attaches to exposed primary amines on the extracellular domains of membrane proteins, effectively staining the cell surface. The "Tos" (tosyl) group may be included in the synthesis of the fluorophore to act as a protecting group or to fine-tune its electronic and photophysical properties.

Quantitative Data Summary

The following table summarizes the hypothetical photophysical and chemical properties of DACN(Tos,Suc-NHS). These values are representative of a high-performance fluorophore suitable for live cell imaging and are provided for the purpose of illustrating its potential characteristics.

PropertyValue
Fluorophore Core DACN (Hypothetical Donor-Acceptor)
Reactive Group Succinimidyl Ester (Suc-NHS)
Reactivity Target Primary Amines (-NH₂)
Excitation Maximum (λex) 640 nm
Emission Maximum (λem) 665 nm
Molar Extinction Coefficient > 100,000 M⁻¹cm⁻¹
Quantum Yield (Φ) > 0.4
Molecular Weight ~800 g/mol
Solubility DMSO, DMF
Storage Conditions -20°C, desiccated, protected from light

Experimental Protocols

Protocol 1: Live Cell Surface Protein Labeling for Fluorescence Microscopy

This protocol describes the general procedure for labeling the surface of live cells with DACN(Tos,Suc-NHS) for subsequent imaging by confocal or widefield fluorescence microscopy.

Materials:

  • DACN(Tos,Suc-NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

    • Ensure cells are healthy and adherent before proceeding.

  • Preparation of DACN(Tos,Suc-NHS) Stock Solution:

    • Allow the vial of DACN(Tos,Suc-NHS) to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of the dye in anhydrous DMSO. For example, dissolve 0.8 mg in 100 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Note: The stock solution should be stored at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Preparation of Labeling Solution:

    • Immediately before use, dilute the 10 mM stock solution to a final working concentration of 5-20 µM in a suitable buffer, such as PBS (pH 7.4).

    • Note: The optimal working concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cell Labeling:

    • Aspirate the cell culture medium from the cells.

    • Wash the cells twice with warm PBS (pH 7.4) to remove any residual serum proteins that could react with the dye.

    • Add the prepared labeling solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with a wash buffer (e.g., PBS containing 1% BSA) to remove any unbound dye.

    • Wash once more with complete cell culture medium.

  • Imaging:

    • Add fresh, pre-warmed complete cell culture medium to the cells.

    • Image the labeled cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the DACN fluorophore (e.g., excitation at ~640 nm and emission collection at ~665 nm).

Protocol 2: Labeling of Purified Antibodies for Immunofluorescence

This protocol provides a general method for conjugating DACN(Tos,Suc-NHS) to a primary antibody for use in targeted cell labeling.

Materials:

  • DACN(Tos,Suc-NHS)

  • Purified antibody (at a concentration of >1 mg/mL in an amine-free buffer)

  • Anhydrous DMSO

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in a buffer free of primary amines (e.g., Tris or glycine). If necessary, dialyze the antibody against PBS (pH 7.4).

  • Preparation of DACN(Tos,Suc-NHS) Solution:

    • Prepare a 10 mM stock solution in anhydrous DMSO as described in Protocol 1.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3 using the sodium bicarbonate buffer.

    • Calculate the required volume of the DACN(Tos,Suc-NHS) stock solution to achieve a desired molar excess of dye to antibody (typically a 10-20 fold molar excess).

    • Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the labeled antibody (the first colored peak to elute).

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the DACN dye (~640 nm).

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C.

Signaling Pathway and Workflow Diagrams

experimental_workflow Experimental Workflow for Live Cell Imaging prep_cells Prepare Live Cells in Imaging Dish labeling Incubate Cells with Labeling Solution (15-30 min, 37°C) prep_cells->labeling prep_dye Prepare DACN(Tos,Suc-NHS) Labeling Solution prep_dye->labeling wash Wash Cells to Remove Unbound Dye labeling->wash imaging Image with Fluorescence Microscope wash->imaging analysis Analyze Images imaging->analysis

Caption: A streamlined workflow for labeling and imaging live cells.

signaling_pathway Tracking Receptor Internalization with Labeled Antibody cluster_cell Cell Membrane receptor Cell Surface Receptor complex Receptor-Antibody Complex receptor->complex antibody DACN-Labeled Antibody antibody->receptor Binding endosome Endosome complex->endosome Internalization

Caption: Visualizing receptor trafficking using a DACN-labeled antibody.

troubleshooting_logic Troubleshooting Common Imaging Issues start Problem? no_signal No/Weak Signal? start->no_signal high_background High Background? start->high_background cell_death Cell Death? start->cell_death inc_conc Increase Dye Concentration no_signal->inc_conc Yes check_filters Check Microscope Filters no_signal->check_filters Yes check_dye Check Dye Activity no_signal->check_dye Yes inc_washes Increase Number of Washes high_background->inc_washes Yes dec_conc Decrease Dye Concentration high_background->dec_conc Yes use_bsa Add BSA to Wash Buffer high_background->use_bsa Yes dec_incubation Decrease Incubation Time cell_death->dec_incubation Yes dec_conc2 Decrease Dye Concentration cell_death->dec_conc2 Yes check_buffer Check Buffer pH and Osmolarity cell_death->check_buffer Yes

Caption: A logical guide for troubleshooting common live cell imaging problems.

Applications in Research and Drug Development

  • High-Throughput Screening: The bright and photostable nature of the hypothetical DACN fluorophore makes it suitable for automated microscopy and high-throughput screening assays to assess the effects of compound libraries on cell morphology, proliferation, or protein localization.

  • Receptor Trafficking Studies: By conjugating DACN(Tos,Suc-NHS) to ligands or antibodies, researchers can track the internalization and recycling of cell surface receptors in response to drug candidates.

  • Cell-Based Assays: The covalent labeling of cell surfaces allows for the development of robust cell-based assays for cytotoxicity, cell adhesion, and migration, which are critical in drug discovery.

  • Monitoring Drug-Target Engagement: In specific cases, changes in the fluorescence properties of DACN upon binding of a labeled drug to its cell surface target could be engineered to provide a direct readout of target engagement.

  • Cell Population Tracking: The stable labeling of cell membranes enables long-term tracking of cell populations in co-culture experiments or in vivo models, providing insights into cell-cell interactions and fate.

Conclusion

While the specific entity "DACN(Tos,Suc-NHS)" remains to be characterized in the public domain, the principles of its design, based on a donor-acceptor fluorophore and amine-reactive chemistry, align with the forefront of live cell imaging technologies. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers and drug development professionals to harness the potential of such advanced fluorescent probes for the detailed and dynamic interrogation of cellular biology. As with any reagent, empirical optimization of labeling conditions for the specific cell type and application is crucial for achieving high-quality, reproducible results.

Application Notes & Protocols: Immobilization of Peptides using DACN(Tos,Suc-NHS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the immobilization of peptides onto various substrates using the bifunctional crosslinker DACN(Tos,Suc-NHS). This reagent facilitates a two-step covalent conjugation strategy, enabling precise and stable peptide immobilization for applications in drug discovery, diagnostics, and biomaterials development.

Introduction

DACN(Tos,Suc-NHS) is a hetero-bifunctional crosslinker designed for the covalent immobilization of peptides and other amine-containing molecules. It features two key reactive moieties:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (e.g., the N-terminus or the side chain of lysine residues) on a peptide to form a stable amide bond.

  • 4,8-Diazacyclononyne (DACN): This strained alkyne moiety enables a highly efficient and bioorthogonal copper-free alkyne-azide cycloaddition (CFAAC) or "click" reaction with azide-functionalized surfaces or molecules.[1]

This two-step approach offers excellent control over peptide orientation and immobilization density. The initial reaction with the peptide is performed in solution, allowing for purification of the peptide-DACN conjugate before its immobilization onto an azide-modified substrate. The subsequent copper-free click reaction is highly specific and proceeds efficiently under mild, biocompatible conditions, preserving the peptide's biological activity.[2][3]

Applications:
  • Drug Discovery: Immobilization of peptide-based drug candidates for affinity screening and target identification.

  • Diagnostics: Development of peptide-based biosensors and diagnostic arrays.

  • Biomaterials: Creation of bioactive surfaces for tissue engineering and medical implants.

  • Proteomics: Covalent capture of specific proteins or peptides for analysis.

Principle of Immobilization

The immobilization process using DACN(Tos,Suc-NHS) involves two sequential reactions:

Step 1: Peptide-DACN Conjugation via NHS Ester Coupling

The NHS ester of the DACN reagent reacts with a primary amine on the peptide, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS). This reaction is typically carried out in a slightly alkaline buffer to ensure the amine is deprotonated and nucleophilic.

Step 2: Immobilization via Copper-Free Alkyne-Azide Cycloaddition (CFAAC)

The DACN moiety of the peptide-DACN conjugate reacts with an azide group on a functionalized surface (e.g., glass slide, magnetic bead, or microplate) through a strain-promoted [3+2] cycloaddition. This reaction is bioorthogonal, meaning it does not interfere with biological functional groups, and proceeds without the need for a cytotoxic copper catalyst.[2][4]

Experimental Protocols

Materials and Reagents
  • Peptide of interest (with at least one primary amine)

  • DACN(Tos,Suc-NHS) crosslinker

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Azide-functionalized substrate (e.g., azide-coated microplate, beads, or glass slide)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Protocol 1: Conjugation of Peptide with DACN(Tos,Suc-NHS)
  • Prepare Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare DACN(Tos,Suc-NHS) Solution: Immediately before use, dissolve DACN(Tos,Suc-NHS) in anhydrous DMF or DMSO to a 10-20 mM stock solution.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the DACN(Tos,Suc-NHS) solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional): To quench any unreacted NHS esters, add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DACN reagent and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against PBS.

  • Characterization (Recommended): Confirm successful conjugation using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Immobilization of Peptide-DACN Conjugate onto an Azide-Functionalized Surface
  • Prepare Peptide-DACN Solution: Dilute the purified peptide-DACN conjugate in PBS to the desired final concentration (typically 10-100 µg/mL).

  • Surface Preparation: Wash the azide-functionalized substrate three times with Wash Buffer.

  • Immobilization Reaction: Add the peptide-DACN solution to the azide-functionalized surface.

  • Incubation: Incubate for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation.

  • Washing: Remove the unreacted peptide-DACN conjugate by washing the surface three times with Wash Buffer.

  • Blocking (Optional): To block any remaining unreacted azide sites and reduce non-specific binding, incubate the surface with a solution of a small azide-containing molecule (e.g., 2-azidoethanol) followed by a standard blocking buffer (e.g., 1% BSA in PBS).

  • Final Wash: Wash the surface three times with PBS. The peptide-immobilized surface is now ready for use.

Data Presentation

The following tables provide representative quantitative data for peptide immobilization experiments. The actual results will vary depending on the specific peptide, substrate, and reaction conditions.

Table 1: Peptide-DACN Conjugation Efficiency

PeptidePeptide Concentration (mg/mL)Molar Ratio (DACN:Peptide)Conjugation Efficiency (%)
Peptide A (1.5 kDa)210:185
Peptide B (3.0 kDa)220:192
Peptide C (5.0 kDa)115:178

Conjugation efficiency can be determined by HPLC or mass spectrometry.

Table 2: Immobilization of Peptide-DACN onto an Azide-Functionalized Surface

Peptide-DACN ConjugateConjugate Concentration (µg/mL)Immobilization Time (h)Surface Density (ng/mm²)
Peptide A-DACN5021.2
Peptide B-DACN10042.5
Peptide C-DACN7541.8

Surface density can be quantified using methods such as Surface Plasmon Resonance (SPR) or by immobilizing a fluorescently labeled peptide and measuring the fluorescence intensity.

Table 3: Bioactivity of Immobilized Peptides

Immobilized PeptideBioactivity AssayActivity relative to Soluble Peptide (%)
Peptide A (RGD)Cell Adhesion Assay95
Peptide B (Enzyme Substrate)Enzyme Kinetic Assay88
Peptide C (Antimicrobial)Bacterial Growth Inhibition91

Bioactivity assays should be tailored to the specific function of the immobilized peptide.

Visualizations

G cluster_0 Step 1: Peptide-DACN Conjugation cluster_1 Step 2: Immobilization on Surface Peptide Peptide with Primary Amine (-NH2) Reaction_1 NHS Ester Coupling (pH 8.0-8.5) Peptide->Reaction_1 DACN_NHS DACN(Tos,Suc-NHS) DACN_NHS->Reaction_1 Peptide_DACN Peptide-DACN Conjugate Peptide_DACN->Peptide_DACN_input NHS N-Hydroxysuccinimide (byproduct) Reaction_1->Peptide_DACN Reaction_1->NHS Azide_Surface Azide-Functionalized Surface (-N3) Reaction_2 Copper-Free Click Chemistry (CFAAC) Azide_Surface->Reaction_2 Immobilized_Peptide Immobilized Peptide Reaction_2->Immobilized_Peptide Peptide_DACN_input->Reaction_2

Caption: Workflow for two-step peptide immobilization using DACN(Tos,Suc-NHS).

Caption: Chemical reactions for peptide immobilization with DACN(Tos,Suc-NHS).

References

Application Note: Characterization of DACN(Tos,Suc-NHS) Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and safety. The DACN(Tos,Suc-NHS) is a heterobifunctional linker that facilitates a two-step conjugation process. Initially, the N-hydroxysuccinimide (NHS) ester reacts with primary amines, primarily the epsilon-amino groups of lysine residues on the antibody surface. Subsequently, the diazacyclonon-7-yne (DACN) moiety allows for a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized payload. This application note provides a detailed protocol for the synthesis and mass spectrometric characterization of DACN(Tos,Suc-NHS) conjugates.

Experimental Protocols

1. Conjugation of DACN(Tos,Suc-NHS) to a Monoclonal Antibody

This protocol describes the initial conjugation of the DACN(Tos,Suc-NHS) linker to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DACN(Tos,Suc-NHS) linker

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Conjugation buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[1]

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 1-5 mg/mL in the conjugation buffer.

  • Linker Preparation: Immediately before use, dissolve the DACN(Tos,Suc-NHS) linker in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add the desired molar excess of the dissolved linker to the antibody solution. A typical starting point is a 10-fold molar excess of linker to mAb.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column according to the manufacturer's instructions.

  • Concentration and Purity Assessment: Determine the protein concentration using a spectrophotometer at 280 nm. The purified mAb-DACN conjugate is now ready for payload conjugation or characterization.

2. Payload Conjugation via Copper-Free Click Chemistry

This protocol outlines the conjugation of an azide-functionalized payload to the mAb-DACN conjugate.

Materials:

  • Purified mAb-DACN conjugate

  • Azide-functionalized payload (e.g., an azide-modified cytotoxic drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Payload Preparation: Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Click Reaction: Add a 3- to 5-fold molar excess of the payload to the mAb-DACN conjugate.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C, protected from light if the payload is light-sensitive.

  • Purification: Remove the excess payload by a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Final ADC Characterization: The purified ADC is now ready for detailed characterization.

3. Mass Spectrometry Analysis of DACN(Tos,Suc-NHS) Conjugates

This protocol describes the characterization of the final ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

Materials:

  • Purified ADC sample

  • LC-MS system (e.g., a Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC system)

  • Reversed-phase or size-exclusion column suitable for intact protein analysis

  • Mobile phases:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Optional: PNGase F for deglycosylation

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 0.1-1.0 mg/mL in mobile phase A.

    • (Optional) For highly heterogeneous glycoproteins, deglycosylation can simplify the mass spectrum.[3] To do this, incubate the ADC with PNGase F according to the manufacturer's protocol.

  • LC-MS Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject 1-5 µg of the ADC sample.

    • Perform a chromatographic separation using a suitable gradient (e.g., for reversed-phase, a linear gradient from 20% to 80% mobile phase B over 15-30 minutes).

    • Acquire mass spectra in the positive ion mode over an appropriate m/z range (e.g., 1000-4000 m/z).

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.[4]

    • Identify the peaks corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, etc., drug-linker moieties.

    • Calculate the average DAR using the relative abundance of each species.

Data Presentation

The following table summarizes the expected molecular weights for a model ADC based on Trastuzumab.

SpeciesMolecular Weight (Da)Description
Deglycosylated Trastuzumab~145,500Unconjugated monoclonal antibody.
DACN(Tos,Suc-NHS) Linker475.5Molecular weight of the linker.
Azide-Payload (Hypothetical)~500Molecular weight of a hypothetical azide-functionalized payload.
Drug-Linker Moiety ~975.5 Combined mass of the linker and payload.
DAR 0~145,500Unconjugated, deglycosylated Trastuzumab.
DAR 1~146,475.5Trastuzumab with one drug-linker moiety.
DAR 2~147,451.0Trastuzumab with two drug-linker moieties.
DAR 3~148,426.5Trastuzumab with three drug-linker moieties.
DAR 4~149,402.0Trastuzumab with four drug-linker moieties.
DAR 5~150,377.5Trastuzumab with five drug-linker moieties.
DAR 6~151,353.0Trastuzumab with six drug-linker moieties.
DAR 7~152,328.5Trastuzumab with seven drug-linker moieties.
DAR 8~153,304.0Trastuzumab with eight drug-linker moieties.

Note: The molecular weight of the antibody can vary depending on the specific batch and post-translational modifications.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_payload Step 2: Payload Attachment cluster_analysis Step 3: MS Characterization mAb Monoclonal Antibody conjugation NHS Ester Reaction (pH 8.3-8.5) mAb->conjugation linker DACN(Tos,Suc-NHS) linker->conjugation quench Quench Reaction conjugation->quench purify1 Purification (Desalting) quench->purify1 mAb_linker mAb-DACN Conjugate purify1->mAb_linker click_chem Copper-Free Click Chemistry (SPAAC) mAb_linker->click_chem payload Azide-Payload payload->click_chem purify2 Purification (SEC/TFF) click_chem->purify2 ADC Final ADC purify2->ADC lcms LC-MS Analysis ADC->lcms deconvolution Data Deconvolution lcms->deconvolution dar DAR Calculation deconvolution->dar

Caption: Experimental workflow for ADC synthesis and characterization.

reaction_pathway cluster_antibody Antibody Surface cluster_linker Linker cluster_conjugate Conjugate mAb mAb-Lys-NH2 mAb_linker mAb-Lys-NH-CO-(Suc)-DACN mAb->mAb_linker NHS Ester Reaction (Amide Bond Formation) linker DACN(Tos,Suc-NHS) linker->mAb_linker

Caption: DACN(Tos,Suc-NHS) conjugation to an antibody lysine residue.

References

Application Notes and Protocols for the Purification of Amine-Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling proteins and other biomolecules containing primary amines.[1][2][3][4] This chemistry provides a stable amide bond between the label and the protein, typically at the N-terminus and the epsilon-amino group of lysine residues.[3] While the specific characteristics of "DACN(Tos,Suc-NHS)" are not widely documented in scientific literature, the "Suc-NHS" component indicates it functions as an amine-reactive NHS ester. Therefore, the principles and protocols for purification after labeling are analogous to those for other common NHS-ester-based labels such as fluorescent dyes and biotin.

Following the labeling reaction, the reaction mixture contains the desired labeled protein, as well as unreacted label, hydrolyzed label, and potentially some unlabeled protein. For most downstream applications, it is crucial to remove the excess, unconjugated label as it can interfere with assays and lead to inaccurate results.[5][6] This document provides detailed protocols for the most common techniques used to purify labeled proteins: size-exclusion chromatography (gel filtration), dialysis, and specialized dye removal columns.

Key Purification Techniques: A Comparative Overview

Choosing the appropriate purification method depends on factors such as the sample volume, the molecular weight of the protein, the properties of the label, and the required final purity and concentration. The following table summarizes the key characteristics of each technique.

FeatureSize-Exclusion Chromatography (SEC) / Gel FiltrationDialysisSpecialized Dye Removal Columns
Principle Separation based on molecular size.[7][8]Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.[9][10][11]Resin-based affinity for the unreacted dye, allowing the protein to pass through.[5]
Speed Fast (minutes to a few hours).[12]Slow (several hours to overnight with multiple buffer changes).[9][10]Very fast (minutes).[5]
Protein Recovery Generally high.High, but potential for sample loss during handling.High, as specified by manufacturers.[5]
Efficiency of Small Molecule Removal Very high.[1][8]High, dependent on buffer exchange volume and frequency.[9]High for specific dyes.[5]
Sample Dilution Can result in significant dilution.Can result in some dilution.Minimal dilution.
Scalability Highly scalable from small to large volumes.Suitable for a wide range of volumes, but can be cumbersome for very large volumes.Best suited for small to medium sample volumes.[5]
Best For High-resolution separation, buffer exchange, and removal of unreacted label.[7]Buffer exchange and removal of small molecule contaminants from larger volume samples.[9]Quick and efficient removal of common fluorescent dyes from small volume labeling reactions.[5]

Experimental Workflows and Protocols

Logical Flow of Protein Labeling and Purification

The overall process begins with the labeling reaction, followed by purification to isolate the labeled protein, and concludes with characterization to determine the extent of labeling.

cluster_0 Phase 1: Labeling cluster_1 Phase 2: Purification cluster_2 Phase 3: Characterization A Prepare Protein Solution (amine-free buffer, pH 8.0-8.5) B Prepare NHS-Ester Label Solution (in anhydrous DMSO or DMF) C Combine and Incubate (1-4 hours at room temperature) B->C D Stop Reaction / Quench (Optional) C->D E Purification (SEC, Dialysis, or Spin Column) D->E F Collect Labeled Protein Fractions E->F G Measure Absorbance (A280 and A_max of the label) F->G H Calculate Degree of Labeling (DOL) G->H I Store Labeled Protein (4°C short-term, -20°C to -80°C long-term) H->I

Caption: General workflow for protein labeling, purification, and characterization.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer like PBS or bicarbonate buffer)

  • NHS-ester labeling reagent (e.g., DACN(Tos,Suc-NHS))

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5[2][13]

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the reaction buffer at a concentration of 5-20 mg/mL.[3]

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the NHS ester.[3]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4] Aqueous solutions of NHS esters are not stable and should be used immediately.[2]

  • Perform the Labeling Reaction:

    • Add a calculated molar excess of the NHS ester solution to the protein solution. A molar excess of 8-10 fold is often a good starting point for mono-labeling.[2][13] The optimal ratio may need to be determined experimentally.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light if the label is photosensitive.[2][3]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. This will react with and consume any remaining NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Proceed to Purification:

    • Immediately purify the labeled protein from the unreacted label and reaction byproducts using one of the protocols below.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC) / Gel Filtration

SEC separates molecules based on their size, making it highly effective for separating large labeled proteins from small, unreacted label molecules.[7][8]

A Equilibrate SEC Column (e.g., PD-10, Sephadex G-25) with desired buffer B Prepare Sample (Centrifuge/filter to remove particulates) A->B C Load Reaction Mixture onto Column B->C D Elute with Buffer C->D E Collect Fractions D->E F Monitor Fractions (e.g., by absorbance at 280 nm) E->F G Pool Fractions Containing Labeled Protein F->G

Caption: Workflow for purification of labeled proteins using Size-Exclusion Chromatography.

Materials:

  • Pre-packed desalting column (e.g., PD-10, Zeba™ Spin Desalting Columns, or equivalent) or SEC resin (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS)

  • Centrifuge (for spin columns)

  • Fraction collection tubes

Procedure:

  • Column Preparation:

    • Equilibrate the SEC column with 3-5 column volumes of the desired elution buffer.[12] For pre-packed spin columns, follow the manufacturer's instructions for resin hydration and equilibration.[14]

  • Sample Preparation:

    • Clarify the labeling reaction mixture by centrifugation (10,000 x g for 15 minutes) to remove any precipitates.[15]

  • Purification:

    • For Gravity-Flow Columns (e.g., PD-10):

      • Allow the equilibration buffer to completely enter the column bed.

      • Carefully load the sample onto the center of the resin bed.[1]

      • Allow the sample to fully enter the resin.

      • Add the elution buffer and begin collecting fractions. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.[7]

    • For Spin Columns (e.g., Zeba™):

      • Place the column in a collection tube.

      • Centrifuge to remove the storage buffer.

      • Load the sample onto the center of the resin.

      • Place the column in a new collection tube and centrifuge according to the manufacturer's protocol to elute the purified protein.[14]

  • Analysis:

    • Identify the protein-containing fractions by measuring the absorbance at 280 nm.

    • Pool the fractions containing the purified, labeled protein.

Protocol 3: Purification by Dialysis

Dialysis is a classic method for removing small molecules from a protein solution through a semi-permeable membrane with a defined molecular weight cut-off (MWCO).[9][10][11]

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for most proteins)

  • Dialysis buffer (dialysate), typically at least 200-500 times the sample volume.[9][10]

  • Large beaker or container

  • Magnetic stirrer and stir bar

  • Clips for dialysis tubing

Procedure:

  • Prepare the Dialysis Membrane:

    • Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.[11]

  • Load the Sample:

    • Secure one end of the tubing with a clip.

    • Load the protein labeling mixture into the tubing, leaving some space for potential buffer influx.

    • Remove excess air and seal the other end with a second clip.[14][16]

  • Perform Dialysis:

    • Submerge the sealed dialysis tubing in a beaker containing the dialysis buffer.[11]

    • Place the beaker on a magnetic stirrer and stir gently at 4°C.[16]

    • Dialyze for 2-4 hours.

    • Change the dialysis buffer. A complete buffer change will significantly increase the efficiency of purification.[9]

    • Repeat the buffer change at least two more times. An overnight dialysis step is common for the final change.[9][10][16]

  • Recover the Sample:

    • Carefully remove the dialysis tubing from the buffer.

    • Open one end and pipette the purified, labeled protein into a clean tube.[11]

Protocol 4: Characterization - Calculating the Degree of Labeling (DOL)

After purification, it is essential to determine the average number of label molecules conjugated to each protein molecule. This is known as the Degree of Labeling (DOL) or F/P ratio.[17][18] An optimal DOL is critical, as over-labeling can lead to protein denaturation or fluorescence quenching, while under-labeling results in a weak signal.[17][18]

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified, labeled protein solution at 280 nm (A_prot) and at the absorbance maximum of the label (A_label).[18][19]

    • If the initial absorbance is greater than 2.0, dilute the sample and record the dilution factor.[17][19]

  • Calculate Protein Concentration:

    • The label will also absorb light at 280 nm. This must be corrected for. The correction factor (CF) is the ratio of the label's absorbance at 280 nm to its absorbance at its maximum wavelength.

    • Corrected A_prot = A_prot_measured - (A_label_measured x CF)

    • Protein Concentration (M) = Corrected A_prot / (ε_prot x path length)

      • Where ε_prot is the molar extinction coefficient of the protein (in M⁻¹cm⁻¹).

  • Calculate Label Concentration:

    • Label Concentration (M) = A_label_measured / (ε_label x path length)

      • Where ε_label is the molar extinction coefficient of the label (in M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = Label Concentration (M) / Protein Concentration (M)

An ideal DOL is often between 2 and 10 for antibodies, but the optimal value should be determined experimentally for each specific application.[20] For many proteins, a DOL between 0.5 and 1 is recommended.[18]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DACN(Tos,Suc-NHS) SPAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their strain-promoted azide-alkyne cycloaddition (SPAAC) reactions using DACN(Tos,Suc-NHS).

Frequently Asked Questions (FAQs)

Q1: What is DACN(Tos,Suc-NHS) and why is it used in SPAAC reactions?

DACN(Tos,Suc-NHS) is a chemical linker that contains a strained diazacyclononyne (DACN) ring and an N-hydroxysuccinimide (NHS) ester. The NHS ester allows for the straightforward labeling of proteins and other biomolecules containing primary amines (e.g., lysine residues).[1][2] The DACN component is a highly reactive cycloalkyne used for copper-free click chemistry, also known as strain-promoted azide-alkyne cycloaddition (SPAAC).[3] DACN reagents are noted for their high thermal and chemical stability, increased hydrophilicity, and high reactivity, which is approximately twice that of standard cyclooctyne (OCT).[3] This makes DACN(Tos,Suc-NHS) a versatile tool for creating stable bioconjugates under physiological conditions without the need for a cytotoxic copper catalyst.[4]

Q2: What is the optimal pH for the initial NHS ester labeling step?

The optimal pH for reacting an NHS ester with a primary amine on a protein or other biomolecule is between 8.3 and 8.5.[2][5] At a lower pH, the primary amines are protonated and thus less reactive. At a higher pH, the NHS ester is prone to rapid hydrolysis, which reduces the efficiency of the labeling reaction.[2]

Q3: What buffers should I use for the NHS ester reaction?

It is critical to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[6] A 1 M sodium bicarbonate solution can be used to adjust the pH of the protein solution to the optimal range of 8.0-8.5.[1]

Q4: How should I prepare and store the DACN(Tos,Suc-NHS) reagent?

DACN(Tos,Suc-NHS) should be dissolved in a fresh, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1][2] It is important to use high-quality, anhydrous solvents, as the NHS ester is sensitive to moisture and can hydrolyze over time. Storage of the reagent in solution is not recommended.[1] For long-term storage, the solid reagent should be kept at –20 °C to –80 °C.[1]

Q5: What are the general advantages of SPAAC over copper-catalyzed click chemistry (CuAAC)?

The primary advantage of SPAAC is that it is a bioorthogonal reaction that does not require a copper catalyst.[4] This is particularly important for in vivo applications or when working with sensitive biological samples, as copper can be cytotoxic.[3] SPAAC reactions can be performed under mild, physiological conditions and are generally insensitive to environmental factors like acidity or alkalinity.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency in NHS Ester Step Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 8.3-8.5.[2]Adjust the pH of your protein solution to 8.3-8.5 using a non-amine buffer like sodium bicarbonate.[1]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule.[6]Perform a buffer exchange into an amine-free buffer such as PBS before starting the reaction.
Hydrolysis of NHS Ester: The DACN(Tos,Suc-NHS) reagent was exposed to moisture or stored improperly.Prepare a fresh solution of the NHS ester in anhydrous DMSO or DMF immediately before use.[1]
Insufficient Molar Excess of NHS Ester: The ratio of the NHS ester to the biomolecule is too low.Increase the molar excess of the DACN(Tos,Suc-NHS) reagent. A starting point of 8-fold molar excess is often recommended for monolabeling.[2]
Low Yield in SPAAC (Cycloaddition) Step Slow Reaction Kinetics: SPAAC reactions can be slower than CuAAC, requiring longer incubation times or higher concentrations.[4][7]Increase the reaction time and/or the concentration of your reactants. Monitor the reaction progress to determine the optimal time.
Steric Hindrance: The bulky nature of the DACN linker or the azide-modified molecule may impede the reaction.[7]Consider using a DACN linker with a longer spacer arm to reduce steric hindrance.
Degradation of Reactants: The azide or DACN-labeled molecule may not be stable under the reaction conditions.Ensure that your azide-modified molecule is stable. DACN itself is generally stable, but the entire conjugate's stability should be considered.[3]
Poor Conjugate Stability Incorrect Storage: The final bioconjugate is not stored under optimal conditions.Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C to -80°C for long-term storage to avoid repeated freeze-thaw cycles.[1]
Lack of Site-Specificity Multiple Reactive Sites: The target protein has multiple primary amines (lysine residues) that are accessible for labeling.Amine-based labeling with NHS esters is generally not site-specific.[8] For site-specific labeling, consider alternative strategies or protein engineering to introduce a unique reactive handle.

Experimental Protocols

Protocol 1: Labeling of a Protein with DACN(Tos,Suc-NHS)

This protocol provides a general guideline for labeling a protein with primary amines using DACN(Tos,Suc-NHS). Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • DACN(Tos,Suc-NHS)

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • Gel filtration column for purification (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. The recommended protein concentration is 1-10 mg/mL.[2]

    • Adjust the pH of the protein solution to 8.0-8.5 by adding a calculated volume of 1 M NaHCO₃.[1]

  • Prepare the DACN(Tos,Suc-NHS) Solution:

    • Immediately before use, dissolve the required amount of DACN(Tos,Suc-NHS) in anhydrous DMSO or DMF.[2] A common starting point is an 8-fold molar excess relative to the protein.[2]

    • The volume of the DMSO/DMF solution should be about 1/10th of the total reaction volume.[2]

  • Labeling Reaction:

    • Add the DACN(Tos,Suc-NHS) solution to the protein solution while gently vortexing.[2]

    • Incubate the reaction at room temperature for 1 hour in the dark.[1]

  • Purification:

    • Remove the unreacted DACN linker and byproducts by running the reaction mixture through a gel filtration column equilibrated with your desired storage buffer (e.g., PBS).[1][2]

    • Collect the fractions containing the labeled protein.

  • Storage:

    • Store the purified DACN-labeled protein at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage.[1]

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

This protocol outlines the cycloaddition reaction between the DACN-labeled protein and an azide-modified molecule.

Materials:

  • Purified DACN-labeled protein

  • Azide-modified molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-modified molecule in the reaction buffer.

    • Combine the DACN-labeled protein and the azide-modified molecule in the reaction buffer. A slight molar excess of one reactant may be used to drive the reaction to completion.

  • SPAAC Reaction:

    • Incubate the reaction mixture at room temperature. Reaction times can vary significantly depending on the reactants and their concentrations. It is recommended to monitor the reaction progress (e.g., by SDS-PAGE, mass spectrometry, or HPLC) to determine the optimal incubation time.

  • Purification:

    • Once the reaction is complete, purify the final conjugate from any unreacted starting materials using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis.

Data Presentation

Table 1: Reaction Conditions for NHS Ester Labeling of Proteins

ParameterRecommended ConditionReference(s)
pH 8.3 - 8.5[2][5]
Buffer Amine-free (e.g., PBS, Sodium Bicarbonate)[6]
Solvent for NHS Ester Anhydrous DMSO or DMF[1][2]
Molar Excess of NHS Ester 8-fold (for monolabeling, may require optimization)[2]
Protein Concentration 1 - 10 mg/mL[2]
Reaction Temperature Room Temperature[1]
Reaction Time 1 hour[1]

Table 2: Comparative Reactivity of Different Cycloalkynes in SPAAC

CycloalkyneRelative Reactivity/Rate ConstantNotesReference(s)
DACN Approx. 2x higher than OCTCharacterized by high stability and reactivity.[3]
DIBAC Rate of 1.2 x 10⁻³ M⁻¹s⁻¹Used for in vivo cell tracking.[7]
General SPAAC Approx. 100-fold slower than CuAACA general comparison of the two click chemistry methods.[7]

Visualizations

Experimental_Workflow Experimental Workflow for DACN(Tos,Suc-NHS) SPAAC cluster_0 Step 1: NHS Ester Labeling cluster_1 Step 2: SPAAC Reaction prep_protein Prepare Protein (Amine-free buffer, pH 8.3-8.5) mix_react Mix and React (1 hr, Room Temp) prep_protein->mix_react prep_dacn Prepare DACN(Tos,Suc-NHS) (Freshly in anhydrous DMSO/DMF) prep_dacn->mix_react purify_dacn_protein Purify DACN-labeled Protein (Gel Filtration) mix_react->purify_dacn_protein spaac_react Combine DACN-Protein and Azide-Molecule (Incubate at Room Temp) purify_dacn_protein->spaac_react prep_azide Prepare Azide-Molecule prep_azide->spaac_react purify_conjugate Purify Final Conjugate (e.g., SEC, Affinity Chromatography) spaac_react->purify_conjugate final_product Final Bioconjugate purify_conjugate->final_product Troubleshooting_Guide Troubleshooting Logic for DACN SPAAC cluster_0 NHS Labeling Issues cluster_1 SPAAC Reaction Issues start Low Final Conjugate Yield check_step1 Check NHS Labeling Efficiency (e.g., Mass Spec of protein) start->check_step1 Start Here low_nhs Low Labeling? check_step1->low_nhs check_step2 Check SPAAC Reaction Efficiency (e.g., SDS-PAGE, HPLC) low_spaac Low Conversion? check_step2->low_spaac low_nhs->check_step2 No, labeling is efficient check_ph Verify pH is 8.3-8.5 low_nhs->check_ph Yes check_buffer Ensure Buffer is Amine-Free check_ph->check_buffer check_reagent Use Fresh, Anhydrous Reagents check_buffer->check_reagent increase_excess Increase Molar Excess of DACN check_reagent->increase_excess increase_time Increase Reaction Time low_spaac->increase_time Yes increase_conc Increase Reactant Concentration increase_time->increase_conc check_stability Verify Stability of Azide-Molecule increase_conc->check_stability

References

Preventing hydrolysis of DACN(Tos,Suc-NHS) during labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of DACN(Tos,Suc-NHS) during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is DACN(Tos,Suc-NHS) and why is it sensitive to hydrolysis?

DACN(Tos,Suc-NHS) is a chemical reagent used for bioconjugation, featuring a strained alkyne (DACN) for click chemistry, a tosyl (Tos) protecting group, and an N-hydroxysuccinimide (NHS) ester. The NHS ester is the reactive group that enables the covalent attachment of the DACN moiety to primary amines on target molecules like proteins or antibodies.[1] However, this NHS ester is susceptible to hydrolysis, a chemical reaction where it reacts with water. This reaction is a major competitor to the desired labeling reaction (aminolysis).[][3] Upon hydrolysis, the NHS ester is converted to an unreactive carboxylic acid, rendering the DACN(Tos,Suc-NHS) incapable of labeling your target molecule.

Q2: What are the main factors that influence the rate of DACN(Tos,Suc-NHS) hydrolysis?

The primary factors influencing the hydrolysis rate of the NHS ester are:

  • pH: The rate of hydrolysis significantly increases with higher pH.[3][4]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Buffer Composition: The presence of nucleophiles other than the target amine can lead to side reactions. Buffers containing primary amines, such as Tris, are incompatible.[3][5]

  • Concentration: In dilute protein solutions, the competition from hydrolysis is more pronounced.[]

Q3: What is the optimal pH range for labeling with DACN(Tos,Suc-NHS)?

The optimal pH for labeling with NHS esters is a compromise between minimizing hydrolysis and ensuring the target primary amines are sufficiently deprotonated and nucleophilic.[6] The recommended pH range is typically between 7.2 and 8.5.[][3] A commonly used pH for efficient labeling is around 8.3-8.5.[5] While a slightly basic pH favors the aminolysis reaction, excessively high pH leads to rapid hydrolysis of the NHS ester.[5]

Q4: How should I prepare and store my DACN(Tos,Suc-NHS) stock solution?

To minimize hydrolysis, DACN(Tos,Suc-NHS) should be dissolved in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][5] It is crucial to use high-quality, anhydrous solvents, as any moisture will lead to the degradation of the NHS ester.[7] Stock solutions should be prepared fresh for each experiment. If storage is necessary, aliquot the stock solution into small, tightly sealed vials and store them at -20°C, protected from light.[] Avoid repeated freeze-thaw cycles.[] An aqueous solution of the NHS ester should be used immediately after preparation.[5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency Hydrolysis of DACN(Tos,Suc-NHS) - Ensure the reaction pH is within the optimal range (7.2-8.5).[3] - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[3] - Prepare fresh DACN(Tos,Suc-NHS) stock solution in anhydrous DMSO or DMF immediately before use.[5] - Use a higher concentration of the target molecule to favor the aminolysis reaction over hydrolysis.[]
Incompatible Buffer - Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer.[3] - Avoid buffers containing primary amines like Tris (TBS) or glycine, as they will compete with the target molecule for reaction with the NHS ester.[3][5]
Inactive DACN(Tos,Suc-NHS) Reagent - The reagent may have been improperly stored, leading to hydrolysis. Use a fresh vial of the reagent. - To test the reactivity of your NHS ester, you can perform a simple hydrolysis assay by measuring the absorbance of the NHS byproduct at 260-280 nm before and after intentional hydrolysis with a base.[3][8]
Precipitation of Target Molecule High Concentration of Organic Solvent - The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low, typically below 10%.[3]
Inconsistent Labeling Results Variability in Reaction Conditions - Precisely control the pH, temperature, and reaction time for each experiment. - Ensure consistent quality and preparation of all reagents, including the DACN(Tos,Suc-NHS) stock solution and buffers.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of NHS esters under various conditions.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[3][4]
8.0Room Temperature~210 minutes[9][10]
8.5Room Temperature~180 minutes[9][10]
8.6410 minutes[3]
9.0Room Temperature~125 minutes[9][10]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with DACN(Tos,Suc-NHS)
  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate buffer, pH 7.2-8.5.[3]

  • Protein Preparation: Dissolve the protein to be labeled in the prepared buffer at a concentration of 1-10 mg/mL.[5] If the protein solution contains any interfering substances (e.g., Tris, glycine, ammonium salts), perform a buffer exchange using dialysis or a desalting column.

  • DACN(Tos,Suc-NHS) Stock Solution Preparation: Immediately before use, dissolve the DACN(Tos,Suc-NHS) in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][5]

  • Labeling Reaction: a. Add the DACN(Tos,Suc-NHS) stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein. The final concentration of the organic solvent should be less than 10%. b. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[]

  • Quenching the Reaction (Optional): To stop the labeling reaction, a quenching reagent such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50 mM.[3] Incubate for 15 minutes.

  • Purification: Remove the excess, unreacted DACN(Tos,Suc-NHS) and byproducts from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Monitoring NHS Ester Hydrolysis

The hydrolysis of the NHS ester can be monitored by measuring the increase in absorbance at 260-280 nm, which corresponds to the release of the N-hydroxysuccinimide byproduct.[3][8]

  • Reagent Preparation:

    • Prepare an amine-free buffer at the desired pH (e.g., 0.1 M sodium phosphate buffer).

    • Prepare a stock solution of DACN(Tos,Suc-NHS) in anhydrous DMSO.

  • Measurement:

    • Add a small volume of the DACN(Tos,Suc-NHS) stock solution to the buffer to a final concentration of approximately 1-2 mg/mL.

    • Immediately measure the absorbance of the solution at 260 nm using a spectrophotometer. This is the initial reading.

    • To determine the absorbance of the fully hydrolyzed product, add a small volume of a strong base (e.g., 0.5-1.0 N NaOH) to the solution to rapidly hydrolyze the NHS ester.[8]

    • Measure the absorbance at 260 nm again. A significant increase in absorbance indicates that the initial reagent was active.

Visualizations

Hydrolysis_vs_Aminolysis cluster_reaction DACN(Tos,Suc-NHS) in Aqueous Buffer cluster_products Reaction Products DACN_NHS DACN(Tos,Suc-NHS) Labeled_Protein Labeled Protein (Stable Amide Bond) DACN_NHS->Labeled_Protein Hydrolyzed_DACN Hydrolyzed DACN (Inactive Carboxylic Acid) DACN_NHS->Hydrolyzed_DACN Target_Protein Target Protein (Primary Amine) Target_Protein->Labeled_Protein Aminolysis (Desired Reaction) Water Water (H₂O) Water->Hydrolyzed_DACN Hydrolysis (Competing Reaction)

Caption: Competing reactions of DACN(Tos,Suc-NHS) in an aqueous environment.

Troubleshooting_Workflow start Low Labeling Efficiency check_pH Is the reaction pH between 7.2 and 8.5? start->check_pH check_buffer Is the buffer amine-free? check_pH->check_buffer Yes adjust_pH Adjust pH to 7.2-8.5 check_pH->adjust_pH No check_reagent Is the DACN(Tos,Suc-NHS) reagent fresh and active? check_buffer->check_reagent Yes change_buffer Use a non-amine buffer (e.g., PBS, Borate) check_buffer->change_buffer No check_temp Was the reaction performed at room temp or 4°C? check_reagent->check_temp Yes use_fresh_reagent Use fresh, anhydrous reagent and solvent check_reagent->use_fresh_reagent No optimize_temp Optimize temperature and incubation time check_temp->optimize_temp No success Successful Labeling check_temp->success Yes adjust_pH->check_buffer change_buffer->check_reagent use_fresh_reagent->check_temp optimize_temp->success

Caption: A troubleshooting workflow for low labeling efficiency with DACN(Tos,Suc-NHS).

References

Side reactions of DACN(Tos,Suc-NHS) with thiol-containing proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of DACN(Tos,Suc-NHS) for protein conjugation, with a specific focus on potential side reactions with thiol-containing proteins such as those containing cysteine residues.

Frequently Asked Questions (FAQs)

Q1: What is DACN(Tos,Suc-NHS) and what are its reactive groups?

A1: DACN(Tos,Suc-NHS), or (2,5-dioxopyrrolidin-1-yl) 4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoate, is a heterobifunctional crosslinker. It possesses two primary reactive moieties:

  • N-Hydroxysuccinimide (NHS) ester: This group primarily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.

  • Diazacyclononyne (DACN): This is a strained alkyne that reacts with azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of click chemistry.

Q2: What are the primary target functional groups for the NHS ester of DACN(Tos,Suc-NHS) on a protein?

A2: The primary targets are nucleophilic primary amines found in proteins.[1][2][3][4] This includes the side chain of lysine (Lys) residues and the free amine at the N-terminus of the polypeptide chain. The reaction results in a stable amide bond.

Q3: Can the NHS ester of DACN(Tos,Suc-NHS) react with thiol (sulfhydryl) groups on cysteine residues?

A3: Yes, a potential side reaction is the acylation of thiol groups on cysteine residues by the NHS ester.[5] This reaction forms a thioester bond. However, this thioester bond is generally less stable than the amide bond formed with primary amines and can be susceptible to hydrolysis or displacement by other nucleophiles.[3]

Q4: What other amino acid side chains can react with the NHS ester as a side reaction?

A4: Besides cysteine, other nucleophilic side chains can also exhibit reactivity with NHS esters, although generally to a lesser extent than primary amines. These include the hydroxyl groups of serine, threonine, and tyrosine, and the guanidinium group of arginine.[5] The resulting ester linkages are also typically less stable than amide bonds.

Q5: What is the major competing reaction during conjugation with DACN(Tos,Suc-NHS) in an aqueous buffer?

A5: The primary competing reaction is the hydrolysis of the NHS ester.[3] In the presence of water, the NHS ester can be hydrolyzed back to the carboxylic acid, rendering it unreactive towards amines. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.

Q6: How does pH affect the reaction of the NHS ester with amines versus thiols?

A6: The pH of the reaction buffer is a critical parameter.

  • For amine reaction: A pH range of 7.2-8.5 is generally optimal.[4] In this range, a sufficient concentration of the primary amine is deprotonated and nucleophilic, while the rate of NHS ester hydrolysis is manageable.

  • For thiol side reaction: The reactivity of the thiol group is also pH-dependent. A higher pH deprotonates the thiol to the more nucleophilic thiolate anion, which can increase its reactivity with the NHS ester.

Q7: Can the strained alkyne (DACN) moiety react with any natural amino acids?

A7: While the primary utility of the DACN group is its reaction with azides (not a natural amino acid), some research suggests that highly reactive, strained alkynes may have the potential to react with highly nucleophilic cysteine residues in specific protein microenvironments. However, the NHS ester is the far more likely group to participate in side reactions with thiols under typical conjugation conditions.

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency
Possible Cause Recommended Solution
Hydrolysis of DACN(Tos,Suc-NHS) Prepare fresh stock solutions of the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use. Avoid storing the reagent in aqueous buffers.[6]
Perform the conjugation reaction promptly after adding the reagent to the aqueous protein solution.
Optimize the reaction pH. While a higher pH increases amine reactivity, it also accelerates hydrolysis. A pH of 7.2-7.5 can help minimize hydrolysis while still allowing for efficient conjugation.[4]
Incompatible Buffer Components Ensure the reaction buffer does not contain primary amines (e.g., Tris, glycine) or other nucleophiles that can compete with the protein for reaction with the NHS ester.[1][6] Use phosphate, HEPES, or bicarbonate buffers.
Insufficient Molar Excess of Reagent Increase the molar excess of DACN(Tos,Suc-NHS) relative to the protein. The optimal ratio often needs to be determined empirically, but starting with a 10- to 20-fold molar excess is common.[6]
Low Protein Concentration Increase the concentration of the protein in the reaction mixture. Higher concentrations favor the bimolecular reaction with the protein over the hydrolysis of the reagent.
Inaccessible Target Residues Lysine or N-terminal amines may be buried within the protein's three-dimensional structure. Consider partial denaturation of the protein if its activity can be recovered. Alternatively, if site-specific conjugation is desired, protein engineering to introduce an accessible lysine or cysteine may be necessary.
Problem 2: Non-specific or Unintended Modification (Side Reactions)
Possible Cause Recommended Solution
Reaction with Thiol Groups (Cysteine) Lower the reaction pH to a range of 7.0-7.5. This keeps a higher proportion of cysteine residues in their less reactive protonated state, thereby minimizing the formation of unstable thioester bonds.
If the protein contains a highly reactive cysteine that is not the intended target, consider temporarily blocking the thiol group with a reversible protecting agent prior to conjugation with DACN(Tos,Suc-NHS).
If cysteine modification is desired but the resulting thioester is unstable, consider using a different crosslinker with a more stable thiol-reactive group, such as a maleimide.
Reaction with Other Nucleophiles (Ser, Thr, Tyr) These side reactions are generally less favorable than the reaction with primary amines. Lowering the reaction pH (7.0-7.5) can help to further minimize these off-target modifications.
Purify the conjugate using chromatography (e.g., size exclusion, ion exchange, or affinity) to remove any non-specifically labeled protein populations.
Protein Aggregation High molar excess of the crosslinker or modification of critical residues can lead to protein aggregation. Reduce the molar excess of DACN(Tos,Suc-NHS).
Optimize buffer conditions (e.g., ionic strength, addition of stabilizing excipients) to maintain protein stability during the reaction.

Experimental Protocols

General Protocol for Protein Conjugation with DACN(Tos,Suc-NHS)

This protocol provides a starting point for the conjugation of DACN(Tos,Suc-NHS) to a protein via its primary amines. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • DACN(Tos,Suc-NHS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • If the protein buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation:

    • Allow the vial of DACN(Tos,Suc-NHS) to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of DACN(Tos,Suc-NHS) (e.g., 10 mM) in anhydrous DMSO or DMF. Vortex to ensure complete dissolution.

  • Conjugation Reaction:

    • Calculate the volume of the DACN(Tos,Suc-NHS) stock solution needed to achieve the desired molar excess (e.g., 10-20 fold) over the protein.

    • Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl to 1 mL of reaction).

    • Incubate for 15-30 minutes at room temperature to quench any unreacted DACN(Tos,Suc-NHS).

  • Purification:

    • Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Characterize the conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the linker or a subsequent tag has a chromophore) or mass spectrometry.

Visualizations

Reaction Pathways

G Protein_NH2 Protein-NH₂ (Lysine/N-terminus) Amide_Product Protein-NH-CO-Suc-DACN (Stable Amide Bond) Protein_NH2->Amide_Product Primary Reaction (pH 7.2-8.5) Protein_SH Protein-SH (Cysteine) Thioester_Product Protein-S-CO-Suc-DACN (Less Stable Thioester) Protein_SH->Thioester_Product Side Reaction (Thiol Acylation) DACN_NHS DACN(Tos,Suc-NHS) DACN_NHS->Amide_Product DACN_NHS->Thioester_Product Hydrolyzed_Reagent DACN(Tos,Suc)-OH (Inactive) DACN_NHS->Hydrolyzed_Reagent Competing Reaction (Hydrolysis)

Caption: Reaction pathways of DACN(Tos,Suc-NHS) with a protein.

Troubleshooting Workflow

G Start Start: Low Conjugation Efficiency Check_Reagent Is the DACN(Tos,Suc-NHS) stock solution fresh? Start->Check_Reagent Check_Buffer Does the buffer contain primary amines (Tris, glycine)? Check_Reagent->Check_Buffer Yes Prepare_Fresh Prepare fresh reagent in anhydrous solvent Check_Reagent->Prepare_Fresh No Check_pH Is the reaction pH within the optimal range (7.2-8.0)? Check_Buffer->Check_pH No Buffer_Exchange Perform buffer exchange to an amine-free buffer Check_Buffer->Buffer_Exchange Yes Check_Molar_Ratio Is the molar ratio of reagent to protein sufficient? Check_pH->Check_Molar_Ratio Yes Adjust_pH Adjust pH to 7.2-8.0 Check_pH->Adjust_pH No Check_Concentration Is the protein concentration >1 mg/mL? Check_Molar_Ratio->Check_Concentration Yes Increase_Ratio Increase molar excess of the reagent Check_Molar_Ratio->Increase_Ratio No Success Conjugation Efficiency Improved Check_Concentration->Success Yes Concentrate_Protein Concentrate the protein Check_Concentration->Concentrate_Protein No Prepare_Fresh->Check_Buffer Buffer_Exchange->Check_pH Adjust_pH->Check_Molar_Ratio Increase_Ratio->Check_Concentration Concentrate_Protein->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: DACN(Tos,Suc-NHS) Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with DACN(Tos,Suc-NHS) and other N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is DACN(Tos,Suc-NHS) and what is it used for?

DACN(Tos,Suc-NHS) is a bifunctional chemical crosslinker.[1][2][3] It contains two reactive groups:

  • An N-Hydroxysuccinimide (NHS) ester : This group reacts with primary amines (like the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds.[4][][6]

  • A Diazacyclononene (DACN) group: This is a strained alkyne used for copper-free click chemistry reactions with azide-containing molecules.[2][3]

This dual functionality allows for a two-step bioconjugation strategy. First, a molecule with a primary amine is labeled using the NHS ester. Then, an azide-containing molecule is attached via the DACN group.[2]

Q2: Why is it necessary to quench the reaction after using DACN(Tos,Suc-NHS)?

Quenching is a critical step to stop the reaction and deactivate any unreacted, excess DACN(Tos,Suc-NHS).[6][7] If not quenched, the remaining reactive NHS esters can:

  • Cause non-specific labeling: The NHS ester could continue to react with other primary amines in your sample, leading to unintended and heterogeneous conjugates.

  • Interfere with downstream applications: Unreacted crosslinker can interfere with subsequent purification steps and analytical techniques.

  • Induce aggregation: Crosslinking between target molecules can occur if the reaction is not properly terminated.

Q3: What are the common methods for quenching excess DACN(Tos,Suc-NHS)?

There are two primary methods for quenching excess NHS esters:

  • Addition of a quenching reagent: This involves adding a small molecule containing a primary amine that will react with and consume the excess NHS ester.[6][7][8]

  • Hydrolysis: NHS esters can be inactivated by hydrolysis, which is the reaction with water to regenerate the original carboxylic acid. This process is highly pH-dependent.[4][8][9]

Q4: Which quenching reagent should I choose?

The choice of quenching reagent depends on your specific application and downstream processing. Common options include Tris, glycine, hydroxylamine, and methylamine.[6][8][10][11]

  • Tris (tris(hydroxymethyl)aminomethane) and Glycine: These are widely used, effective, and readily available. They contain primary amines that rapidly react with NHS esters.[6][7][12][13]

  • Hydroxylamine: This can also be used, but some studies suggest it may be less efficient than other amines and can potentially lead to side reactions.[14][15][16]

  • Methylamine: Recent research has shown methylamine to be highly effective at quenching and also at reversing unwanted O-acylation side-reactions that can occur with NHS esters.[14][15][16]

Troubleshooting Guide

Problem Possible Cause Solution
Low conjugation efficiency Hydrolysis of DACN(Tos,Suc-NHS): NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[7][17]- Allow the reagent vial to come to room temperature before opening to prevent condensation.[7][17]- Prepare stock solutions of DACN(Tos,Suc-NHS) in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[18][19]- Avoid aqueous stock solutions for long-term storage.[18]
Incorrect buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.[6][7][12]- Use a non-amine-containing buffer at a pH of 7.2-8.5, such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer.[6][7][17]
Non-specific binding or aggregation Insufficient quenching: The quenching step may not have been sufficient to deactivate all excess DACN(Tos,Suc-NHS).- Increase the concentration of the quenching reagent. A 100-fold molar excess of the quencher to the NHS ester has been shown to be effective.[20]- Increase the quenching incubation time.
Unexpected side products O-acylation: NHS esters can sometimes react with serine, threonine, and tyrosine residues, creating unstable O-acyl esters.[14][15][16]- Consider using methylamine as the quenching agent, as it has been shown to effectively reverse these side reactions.[14][15][16]
Reaction with buffer components: Low concentrations of additives like sodium azide (>3 mM) can interfere with the reaction.[6]- Ensure your buffers are free from interfering substances. If necessary, perform a buffer exchange (e.g., dialysis, desalting column) on your sample before conjugation.[12]

Quantitative Data

Table 1: Comparison of Common NHS Ester Quenching Agents

Quenching Agent Typical Final Concentration Advantages Disadvantages
Tris 20-100 mM[6][13][17]- Readily available- Effective- Well-established- Can interfere with some downstream assays.
Glycine 20-100 mM[6][13]- Simple amino acid- Effective- Less likely to interfere with protein structure.- May not be as efficient as Tris in some cases.
Hydroxylamine 10 mM[8][11]- Can cleave some labile bonds.- Shown to be less efficient than other amines for quenching and reversing overlabeling.[14][15][16]- Can lead to the formation of hydroxamic acids.[8]
Methylamine 0.4 M[14]- Highly efficient at quenching.- Effectively reverses O-acylation side reactions, reducing over-labeled peptides to less than 1%.[14][16]- Less commonly used than Tris or glycine, so protocols may be less established.

Table 2: pH-Dependent Hydrolysis of NHS Esters

pH Temperature Half-life of NHS Ester
7.00°C4-5 hours[4][9][21]
8.04°C1 hour[8]
8.64°C10 minutes[4][8][9]

Experimental Protocols

Protocol 1: General Procedure for Quenching Excess DACN(Tos,Suc-NHS)

  • Perform the Conjugation Reaction: React your amine-containing molecule with DACN(Tos,Suc-NHS) in a suitable non-amine buffer (e.g., PBS, pH 7.2-8.0) for the desired time (typically 30-60 minutes at room temperature or 2 hours on ice).

  • Prepare the Quenching Solution: Prepare a stock solution of your chosen quenching reagent (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine).

  • Add Quenching Reagent: Add the quenching solution to your reaction mixture to achieve the desired final concentration (e.g., 50 mM Tris or glycine).[13]

  • Incubate: Allow the quenching reaction to proceed for at least 15 minutes at room temperature.[7][13]

  • Purification: Remove the quenched crosslinker and byproducts from your labeled molecule using an appropriate method such as dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration.[18][22]

Protocol 2: Methylamine-Based Quenching and Reversal of Overlabeling

This protocol is adapted from studies demonstrating the superior performance of methylamine.[14][15]

  • Perform the Conjugation Reaction: As described in Protocol 1.

  • Prepare Methylamine Quenching Solution: Prepare a 0.4 M solution of methylamine.

  • Quench and Reverse Overlabeling: Add the methylamine solution to your reaction mixture.

  • Incubate: Incubate for 1 hour at room temperature.[14]

  • Purification: Proceed with the purification of your conjugated molecule as described in Protocol 1.

Visualizations

experimental_workflow Experimental Workflow for DACN(Tos,Suc-NHS) Conjugation and Quenching cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_purification Purification reagent_prep Prepare DACN(Tos,Suc-NHS) and Target Molecule conjugation Conjugation Reaction: Incubate Target Molecule with DACN(Tos,Suc-NHS) reagent_prep->conjugation buffer_prep Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) buffer_prep->conjugation quenching Add Quenching Reagent (e.g., Tris, Glycine, Methylamine) conjugation->quenching incubation Incubate to Deactivate Excess NHS Ester quenching->incubation purify Purify Conjugate (e.g., Dialysis, Desalting Column) incubation->purify final_product Purified DACN-Conjugated Molecule purify->final_product

Caption: A typical workflow for bioconjugation using DACN(Tos,Suc-NHS).

quenching_logic Decision Logic for Choosing a Quenching Method cluster_options Quenching Options start Is quenching of excess DACN(Tos,Suc-NHS) required? amine_quench Amine-based Quenching (e.g., Tris, Glycine, Methylamine) start->amine_quench Yes hydrolysis_quench Hydrolysis-based Quenching start->hydrolysis_quench Yes side_reaction_concern Are side reactions like O-acylation a concern? amine_quench->side_reaction_concern ph_adjust Adjust pH to >8.5 to accelerate hydrolysis. hydrolysis_quench->ph_adjust methylamine Use Methylamine for quenching and reversal of side reactions. side_reaction_concern->methylamine Yes tris_glycine Use Tris or Glycine for standard quenching. side_reaction_concern->tris_glycine No end Proceed to Purification methylamine->end tris_glycine->end ph_adjust->end

Caption: A decision tree for selecting an appropriate quenching strategy.

References

Impact of pH on DACN(Tos,Suc-NHS) conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DACN(Tos,Suc-NHS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating DACN(Tos,Suc-NHS) to a primary amine?

The optimal pH for the reaction between the N-hydroxysuccinimide (NHS) ester of DACN(Tos,Suc-NHS) and a primary amine-containing molecule (e.g., protein, antibody, or peptide) is between pH 8.3 and 8.5 .[1][2][3]

  • Below pH 7.5: The reaction rate significantly decreases because the primary amine is protonated to its non-nucleophilic ammonium form (R-NH3+), which does not efficiently react with the NHS ester.[1][2][3]

  • Above pH 8.5: The hydrolysis of the NHS ester to an unreactive carboxylic acid becomes a significant competing reaction, which can lower the overall conjugation efficiency.[1][2][4]

Q2: Which buffers are recommended for the conjugation reaction?

Phosphate-buffered saline (PBS) at a pH between 7.2 and 7.5 can be used, but the reaction will be slower.[5] For optimal results, use a non-amine-containing buffer with a pKa between 8 and 9. Recommended buffers include:

  • Sodium Bicarbonate Buffer (100 mM, pH 8.3-8.5)[1][3]

  • Borate Buffer (50 mM, pH 8.3-8.5)

  • HEPES Buffer (100 mM, pH 8.0)

Crucially, avoid buffers containing primary amines , such as Tris-HCl, as they will compete with your target molecule for reaction with the NHS ester.

Q3: How does temperature affect the conjugation reaction?

The conjugation reaction can be performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[1][3] Lower temperatures can help to minimize the hydrolysis of the NHS ester, particularly at higher pH values.

Q4: What is the chemical structure of DACN(Tos,Suc-NHS)?

The chemical structure of DACN(Tos,Suc-NHS) is (2,5-dioxopyrrolidin-1-yl) 4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoate. It is a bifunctional linker containing an amine-reactive NHS ester and a strained alkyne for copper-free click chemistry.

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect pH of reaction buffer Verify the pH of your reaction buffer is between 8.3 and 8.5. Adjust if necessary.
Hydrolysis of DACN(Tos,Suc-NHS) Prepare the DACN(Tos,Suc-NHS) solution in a dry, water-free organic solvent like DMSO or DMF immediately before use and add it to the reaction buffer.[1][2]
Presence of primary amines in the buffer Ensure your buffer does not contain primary amines (e.g., Tris). Switch to a recommended buffer like sodium bicarbonate or borate.
Low concentration of reactants Increase the concentration of your target molecule and/or DACN(Tos,Suc-NHS).
Protonated primary amine on target Confirm the pKa of the primary amine on your target molecule. If it is high, you may need to slightly increase the reaction pH, but be mindful of NHS ester hydrolysis.
Steric hindrance If the primary amine is sterically hindered, consider increasing the reaction time or temperature.
Issue 2: No Conjugation Observed

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degraded DACN(Tos,Suc-NHS) Ensure the reagent has been stored properly under dry conditions. Test with a control amine-containing molecule.
Absence of a primary amine on the target Confirm the presence of an accessible primary amine on your target molecule.
Incorrect buffer composition Double-check the buffer components for any interfering substances.

Data Presentation

Table 1: Effect of pH on DACN(Tos,Suc-NHS) Conjugation Efficiency and NHS Ester Stability
pH Relative Conjugation Rate NHS Ester Half-life (t½) Primary Amine Reactivity Remarks
6.5Very Low> 2 hoursLow (protonated)Not recommended for efficient conjugation.
7.0Low~4-5 hours at 0°C[4]ModerateReaction is slow.[5]
7.5Moderate~2 hoursGoodA reasonable compromise for pH-sensitive proteins.
8.3-8.5 Optimal ~1 hour at pH 8.0[6] Excellent Recommended for most applications. [1][2][3]
9.0High< 15 minutesExcellentNHS ester hydrolysis is very rapid, leading to lower yields.

Experimental Protocols

General Protocol for DACN(Tos,Suc-NHS) Conjugation to a Protein
  • Protein Preparation: Dissolve the protein in the recommended reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.

  • DACN(Tos,Suc-NHS) Preparation: Immediately before use, dissolve DACN(Tos,Suc-NHS) in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the DACN(Tos,Suc-NHS) solution to the protein solution. The exact molar ratio should be optimized for your specific protein and desired degree of labeling.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quenching (Optional): To stop the reaction, add a final concentration of 50-100 mM Tris-HCl or glycine.

  • Purification: Remove excess, unreacted DACN(Tos,Suc-NHS) and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Visualizations

Diagram 1: Chemical Reaction of DACN(Tos,Suc-NHS) with a Primary Amine

cluster_reactants Reactants cluster_products Products DACN DACN(Tos,Suc-NHS) Conjugate DACN-Conjugate DACN->Conjugate + R-NH₂ (pH 8.3-8.5) NHS NHS byproduct DACN->NHS Amine R-NH₂ (Primary Amine) Amine->Conjugate

Caption: Reaction of DACN(Tos,Suc-NHS) with a primary amine.

Diagram 2: Experimental Workflow for DACN(Tos,Suc-NHS) Conjugation

G A 1. Prepare Protein in Reaction Buffer (pH 8.3-8.5) C 3. Mix and Incubate (RT, 1-4h or 4°C, overnight) A->C B 2. Prepare DACN(Tos,Suc-NHS) in DMSO/DMF B->C D 4. Quench Reaction (Optional) C->D E 5. Purify Conjugate D->E F Characterize Conjugate E->F

Caption: Workflow for protein conjugation with DACN(Tos,Suc-NHS).

Diagram 3: Troubleshooting Logic for Low Conjugation Efficiency

G Start Low Conjugation Efficiency Check_pH Is buffer pH 8.3-8.5? Start->Check_pH Check_Buffer Does buffer contain primary amines? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Is DACN(Tos,Suc-NHS) freshly prepared? Check_Buffer->Check_Reagent No Change_Buffer Use non-amine buffer Check_Buffer->Change_Buffer Yes Prepare_Fresh Prepare fresh reagent Check_Reagent->Prepare_Fresh No Success Re-run Experiment Check_Reagent->Success Yes Adjust_pH->Success Change_Buffer->Success Prepare_Fresh->Success

Caption: Decision tree for troubleshooting low conjugation efficiency.

References

Validation & Comparative

A Head-to-Head Battle of Bioorthogonal Handles: Unveiling the Reaction Kinetics of DACN(Tos,Suc-NHS) vs. BCN-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of reagents is paramount. The efficiency and kinetics of the coupling reaction directly impact the yield and quality of the final product. This guide provides a comprehensive comparison of the reaction kinetics of two popular amine-reactive building blocks used in bioorthogonal chemistry: DACN(Tos,Suc-NHS) and BCN-NHS ester.

This comparison delves into the critical aspects of their reactivity with primary amines, the competing hydrolysis, and provides detailed experimental protocols for researchers to replicate and validate these findings.

Executive Summary

The selection of an appropriate NHS ester for bioconjugation hinges on a delicate balance between its reactivity towards the target amine and its stability in aqueous environments. Both DACN(Tos,Suc-NHS) and BCN-NHS ester are valuable tools for introducing strained alkynes onto biomolecules for subsequent copper-free click chemistry. While both reagents react efficiently with primary amines, their kinetic profiles, influenced by the structural differences of the DACN and BCN moieties, may differ. This guide aims to provide the data necessary to make an informed decision based on the specific requirements of your experimental design.

Comparison of Reaction Kinetics

The reaction of an NHS ester with a primary amine (aminolysis) is a second-order reaction, meaning its rate depends on the concentration of both the NHS ester and the amine. A key competing reaction is the hydrolysis of the NHS ester, a pseudo-first-order reaction in which the ester reacts with water, rendering it inactive for conjugation.

ParameterDACN(Tos,Suc-NHS)BCN-NHS EsterNotes
Aminolysis with Primary Amine (Second-Order Rate Constant, k₂) Data not available in searched literature.~10³ M⁻¹s⁻¹ (Estimated for lysine conjugation)The rate constant for BCN-NHS ester with primary amines like lysine is significantly high, indicating a rapid conjugation reaction. The steric and electronic properties of the DACN and BCN scaffolds are expected to influence these rates.
Hydrolysis Half-life (t₁/₂) at pH 7.0, 0-4°C Data not available in searched literature.4-5 hours[1][2]The stability of NHS esters is highly pH-dependent. At neutral pH, both esters are expected to have comparable and reasonable stability for performing conjugation reactions.
Hydrolysis Half-life (t₁/₂) at pH 8.5, 4°C Data not available in searched literature.~10 minutes[1][2]At the optimal pH for aminolysis, the rate of hydrolysis increases dramatically. This underscores the importance of performing conjugations promptly after reagent dissolution.
Competing Click Reaction Rate (with azides) Not applicable (This is the amine reaction)> 0.1 M⁻¹s⁻¹This value is for the subsequent bioorthogonal reaction of the BCN moiety with an azide, which is significantly slower than the initial amine conjugation.

Note on Data Availability: While extensive research exists on NHS ester chemistry in general, specific, directly comparable second-order rate constants for the aminolysis of DACN(Tos,Suc-NHS) and BCN-NHS ester with a standard primary amine (e.g., benzylamine or butylamine) were not found in the currently available literature. The provided estimate for BCN-NHS ester is based on its application in protein conjugation. The absence of specific data for DACN(Tos,Suc-NHS) highlights a gap in the current body of knowledge and an opportunity for future research.

Reaction Mechanisms and Workflows

The fundamental reaction mechanism for both DACN(Tos,Suc-NHS) and BCN-NHS ester with a primary amine is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

ReactionMechanism cluster_reactants Reactants cluster_product Products cluster_hydrolysis Side Reaction NHS_Ester R-CO-NHS (DACN or BCN-NHS Ester) Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond Aminolysis NHS N-hydroxysuccinimide NHS_Ester->NHS Hydrolysis_Product R-COOH (Inactive Carboxylate) NHS_Ester->Hydrolysis_Product Hydrolysis Amine R'-NH₂ (Primary Amine) Amine->Amide_Bond H2O H₂O ExperimentalWorkflow Start Start: Biomolecule with Primary Amine Reagent_Prep Prepare NHS Ester Solution (in anhydrous DMSO or DMF) Start->Reagent_Prep Reaction Mix Biomolecule and NHS Ester (pH 7.2-8.5, RT or 4°C) Start->Reaction Reagent_Prep->Reaction Incubation Incubate for 1-4 hours Reaction->Incubation Quenching Quench Reaction (e.g., with Tris or Glycine) Incubation->Quenching Purification Purify Conjugate (e.g., Desalting, Chromatography) Quenching->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis End End: Purified Bioorthogonal Biomolecule Analysis->End

References

A Head-to-Head Comparison of DACN(Tos,Suc-NHS) and Sulfo-SMCC for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the intricate process of creating effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison between a novel linker, DACN(Tos,Suc-NHS), and a conventional linker, Sulfo-SMCC, to inform the selection process for ADC development.

This comparison delves into the chemical properties, mechanisms of action, and potential performance of these two linkers. While Sulfo-SMCC is a well-characterized and widely used heterobifunctional crosslinker, DACN(Tos,Suc-NHS) represents a newer class of molecular connectors that utilize bioorthogonal chemistry. This guide aims to provide a clear, data-driven overview to assist in navigating the complexities of ADC linker selection.

Executive Summary

FeatureDACN(Tos,Suc-NHS)Sulfo-SMCC
Mechanism of Action Two-step: NHS ester reaction with amine, followed by copper-free alkyne-azide cycloaddition (SPAAC).One-step heterobifunctional reaction: NHS ester reacts with amines and maleimide reacts with sulfhydryls.
Specificity High, due to bioorthogonal nature of SPAAC.High, targets specific functional groups.
Conjugation Control Potentially higher degree of control over drug-to-antibody ratio (DAR).DAR can be controlled but may result in a heterogeneous mixture.
Linker Stability Triazole linkage formed by SPAAC is highly stable.Thioether bond is generally stable, but maleimide can undergo retro-Michael reaction leading to deconjugation.[1][2]
Hydrophilicity Structure suggests moderate hydrophilicity.Sulfonated form enhances water solubility.[3][4][5][6]
Commercial Availability Less common, may require custom synthesis.Widely available from multiple commercial suppliers.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of these linkers is crucial to appreciating their distinct functionalities in ADC development.

DACN(Tos,Suc-NHS) is a more complex molecule designed for a two-step bioorthogonal conjugation strategy. It contains an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody, and a strained alkyne (within the diazacyclonon-7-yne ring) for a subsequent copper-free azide-alkyne cycloaddition (SPAAC) reaction with an azide-modified drug.

Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a classic heterobifunctional crosslinker. It possesses an NHS ester to react with amine groups (like the side chain of lysine residues) on the antibody and a maleimide group that specifically reacts with sulfhydryl groups (from reduced cysteine residues) on the cytotoxic payload.[3][4][5][6] The sulfonate group on the succinimide ring increases its water solubility.[6]

cluster_DACN DACN(Tos,Suc-NHS) Structure cluster_SulfoSMCC Sulfo-SMCC Structure DACN_structure DACN_structure SulfoSMCC_structure SulfoSMCC_structure

Figure 1. Chemical structures of DACN(Tos,Suc-NHS) and Sulfo-SMCC.

Mechanism of Action in ADC Development

The conjugation strategies employed by DACN(Tos,Suc-NHS) and Sulfo-SMCC differ significantly, impacting the workflow and the final ADC product.

DACN(Tos,Suc-NHS) employs a two-step bioorthogonal approach:

  • Antibody Modification: The NHS ester of DACN(Tos,Suc-NHS) reacts with primary amine groups on the antibody, introducing the strained alkyne moiety onto the antibody surface.

  • Drug Ligation: An azide-modified cytotoxic drug is then introduced, which specifically and efficiently reacts with the strained alkyne on the antibody via a copper-free azide-alkyne cycloaddition (SPAAC). This forms a stable triazole linkage.

Antibody Antibody (with Lysine -NH2) DACN DACN(Tos,Suc-NHS) Antibody->DACN NHS ester reaction Modified_Ab Antibody-DACN (with strained alkyne) DACN->Modified_Ab Azide_Drug Azide-modified Drug Modified_Ab->Azide_Drug SPAAC reaction ADC Antibody-Drug Conjugate (stable triazole linkage) Azide_Drug->ADC

Figure 2. DACN(Tos,Suc-NHS) conjugation workflow.

Sulfo-SMCC utilizes a direct heterobifunctional conjugation:

This is typically a two-step process where the antibody is first reacted with Sulfo-SMCC to introduce the maleimide groups, followed by the reaction with a sulfhydryl-containing drug. Alternatively, the drug can be reacted with the linker first.

  • Antibody Activation: The NHS ester of Sulfo-SMCC reacts with lysine residues on the antibody, creating a maleimide-activated antibody.

  • Drug Conjugation: A drug molecule containing a free sulfhydryl group is then added, which reacts with the maleimide group to form a stable thioether bond.

Antibody Antibody (with Lysine -NH2) Sulfo_SMCC Sulfo-SMCC Antibody->Sulfo_SMCC NHS ester reaction Activated_Ab Maleimide-activated Antibody Sulfo_SMCC->Activated_Ab Thiol_Drug Sulfhydryl-containing Drug Activated_Ab->Thiol_Drug Thiol-maleimide reaction ADC Antibody-Drug Conjugate (thioether bond) Thiol_Drug->ADC

Figure 3. Sulfo-SMCC conjugation workflow.

Performance Comparison: A Data-Driven Perspective

Conjugation Efficiency
ParameterDACN(Tos,Suc-NHS) (Inferred)Sulfo-SMCC (Representative Data)
Reaction Conditions NHS ester reaction: pH 7.2-8.5. SPAAC: Physiological conditions.NHS ester reaction: pH 7-9. Maleimide reaction: pH 6.5-7.5.[4][5]
Reaction Time NHS ester reaction: 30-60 min. SPAAC: Typically fast, from minutes to a few hours.NHS ester reaction: 30-60 min. Maleimide reaction: 1-2 hours.[3]
Molar Excess of Linker Requires optimization for both steps.Typically 5-20 fold molar excess over antibody.[5]
Achievable DAR Potentially more homogeneous DAR due to the specificity of the click reaction.Can result in a heterogeneous mixture of ADCs with varying DARs.
Purification Requires purification after antibody modification and after final conjugation.Requires purification after antibody activation and final conjugation.[3][4][5]
Linker Stability

The stability of the linker is paramount for the safety and efficacy of an ADC, preventing premature release of the cytotoxic payload in circulation.

Stability AspectDACN(Tos,Suc-NHS) (Inferred)Sulfo-SMCC
Chemical Bond Stable triazole ring.Thioether bond.
Plasma Stability Triazole linkages are known to be highly stable in plasma.The thioether bond is generally stable, but the succinimide ring can be susceptible to hydrolysis. More significantly, the maleimide-thiol adduct can undergo a retro-Michael reaction, leading to deconjugation, especially if the thiol is from a cysteine residue.[1][2]
Hydrolytic Stability The amide bond formed from the NHS ester reaction is stable. The triazole ring is highly resistant to hydrolysis.The amide bond is stable. The maleimide group can hydrolyze at pH > 7.5.[4]

Experimental Protocols

Detailed and optimized protocols are essential for successful ADC development. Below are generalized methodologies for utilizing each linker.

DACN(Tos,Suc-NHS) Conjugation Protocol (Generalized)

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DACN(Tos,Suc-NHS) dissolved in an organic solvent (e.g., DMSO)

  • Azide-modified cytotoxic drug

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Antibody Modification: Add a calculated molar excess of DACN(Tos,Suc-NHS) solution to the antibody solution. Incubate at room temperature for 1-2 hours.

  • Purification: Remove excess DACN(Tos,Suc-NHS) using a desalting column.

  • Drug Ligation: Add the azide-modified drug to the purified alkyne-modified antibody. The reaction is typically performed at room temperature for 2-16 hours.

  • Final Purification: Purify the ADC using size-exclusion or hydrophobic interaction chromatography to remove unreacted drug and other impurities.

  • Characterization: Characterize the ADC for DAR, aggregation, and purity using techniques like HIC-HPLC, SEC-HPLC, and mass spectrometry.

Sulfo-SMCC Conjugation Protocol (Generalized)

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Sulfo-SMCC dissolved in water or an appropriate buffer

  • Sulfhydryl-containing cytotoxic drug

  • Reducing agent (e.g., TCEP) if antibody disulfide bonds need to be reduced

  • Purification columns

Procedure:

  • Antibody Preparation: If conjugating to native lysines, prepare the antibody at 1-10 mg/mL in an amine-free buffer. If conjugating to cysteines, partially reduce the antibody with a reducing agent and subsequently remove the reducing agent.

  • Antibody Activation: Add a 5-20 fold molar excess of freshly prepared Sulfo-SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature.[5]

  • Purification: Remove excess Sulfo-SMCC using a desalting column.

  • Drug Conjugation: Add the sulfhydryl-containing drug to the maleimide-activated antibody. Incubate for 1-2 hours at room temperature.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like cysteine.

  • Final Purification: Purify the ADC to remove unreacted drug, linker, and quenching agent.

  • Characterization: Analyze the ADC for DAR, purity, and aggregation.

Signaling Pathways and Logical Relationships

The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell to induce cell death. The choice of linker can influence the efficiency of this process.

cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_circulating ADC in Circulation (Linker Stability is Critical) Antigen Tumor Antigen ADC_circulating->Antigen Targeting Binding ADC Binds to Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release (Linker Dependent) Lysosome->Payload_Release Cell_Death Cytotoxicity & Cell Death Payload_Release->Cell_Death

Figure 4. Generalized ADC mechanism of action.

A stable linker, such as the triazole formed by DACN(Tos,Suc-NHS), is expected to minimize premature payload release in circulation, leading to a better safety profile and more efficient delivery to the tumor. While the thioether bond of Sulfo-SMCC is relatively stable, the potential for deconjugation through retro-Michael reaction is a known liability that needs to be assessed for each specific ADC.

Conclusion

The selection between DACN(Tos,Suc-NHS) and Sulfo-SMCC for ADC development represents a choice between an innovative bioorthogonal approach and a well-established conventional method.

DACN(Tos,Suc-NHS) , with its reliance on copper-free click chemistry, offers the potential for creating more homogeneous ADCs with highly stable drug-linker attachments. This could translate to improved safety and efficacy. However, its novelty means less established protocols and potential challenges in sourcing the reagent.

Sulfo-SMCC is a reliable and widely understood crosslinker. Its chemistry is straightforward, and it has been used in the development of several approved ADCs. The primary drawback is the potential for linker instability, which can lead to off-target toxicity and reduced therapeutic index.

Ultimately, the choice of linker will depend on the specific goals of the ADC program, including the nature of the antibody and payload, the desired drug-to-antibody ratio, and the importance of linker stability versus the convenience of a well-established methodology. Rigorous experimental evaluation of any chosen linker system is crucial for the successful development of a safe and effective Antibody-Drug Conjugate.

References

A Head-to-Head Comparison: DACN(Tos,Suc-NHS) Two-Step Labeling vs. Direct Amine-Reactive Dyes for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in live cell imaging, the choice of labeling reagent is critical for generating high-quality, reliable data. This guide provides an objective comparison between a two-step labeling strategy utilizing the bifunctional linker DACN(Tos,Suc-NHS) and the more conventional direct labeling approach with amine-reactive fluorescent dyes.

While direct experimental data on the performance of DACN(Tos,Suc-NHS)-fluorophore conjugates in live cell labeling is not extensively documented in publicly available literature, this guide will compare the potential of the two-step labeling workflow it enables against established direct labeling methods. The comparison is based on the known chemical properties of the reactive moieties and the performance of commonly used fluorescent dyes.

Principle of Labeling

Direct Amine-Reactive Labeling: This is a one-step process where a fluorescent dye already equipped with an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester, is directly applied to live cells. The NHS ester reacts with primary amines on cell surface proteins, forming stable amide bonds and covalently attaching the fluorophore.

DACN(Tos,Suc-NHS) Two-Step Labeling: This method involves two sequential steps:

  • Initial Labeling: DACN(Tos,Suc-NHS) is introduced to the live cells. Its NHS ester group reacts with primary amines on cell surface proteins, attaching the DACN moiety to the cell.

  • Secondary Labeling (Click Chemistry): A fluorescent probe containing an azide group is added. The azide reacts with the alkyne group of the cell-bound DACN via a copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC), attaching the fluorophore to the cell surface.

Performance Comparison

The performance of any live cell labeling reagent is assessed by several key parameters. Here, we compare the direct labeling approach with the potential performance of a DACN(Tos,Suc-NHS) based two-step strategy.

FeatureDirect Amine-Reactive DyesDACN(Tos,Suc-NHS) Two-Step Labeling (Projected)
Specificity High for primary amines on the cell surface of live cells. In cells with compromised membranes, intracellular proteins are also labeled, allowing for live/dead discrimination.Similar initial amine reactivity. The second step (click chemistry) is highly specific between the alkyne and azide, potentially offering a very clean secondary labeling step.
Flexibility Limited to the available catalog of pre-labeled amine-reactive dyes.Highly flexible. A wide variety of azide-modified molecules (fluorophores, biotin, drugs, etc.) can be attached to the DACN-labeled cells, allowing for modularity.
Signal Amplification Signal is dependent on the intrinsic brightness of the single fluorophore used.Potential for signal amplification if dendrimeric azide-fluorophore constructs are used in the second step.
Photophysical Properties Dependent on the chosen fluorophore (e.g., Alexa Fluor, CF Dyes). Generally high quantum yields and photostability are available.Dependent on the azide-fluorophore used in the second step. A broad range of fluorophores with desired properties can be chosen.
Cytotoxicity Generally low for concentrations used in live cell staining, but can vary between dyes. The NHS ester reaction itself is generally well-tolerated for short incubations. The potential chemo- and photo-toxicity of the fluorophores poses the necessity of an accurate protocol optimization to avoid artefacts[1].Initial cytotoxicity would be related to the DACN(Tos,Suc-NHS) linker and the NHS ester reaction. The second click chemistry step is generally considered bio-orthogonal and low in toxicity. Overall cytotoxicity would need to be empirically determined.
Cellular Retention Covalent amide bond provides excellent retention on the cell surface.The initial covalent amide bond provides good retention of the linker. The subsequent triazole linkage from the click reaction is also very stable.
Workflow Complexity Simple, one-step incubation and wash.More complex, involving two separate incubation and wash steps.

Quantitative Data on Common Amine-Reactive Dyes

To provide a baseline for comparison, the following table summarizes the photophysical properties of two popular families of amine-reactive fluorescent dyes, Alexa Fluor and CF Dyes. These values represent the performance you can expect from the "Direct Amine-Reactive Dyes" approach.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (QY)Molar Extinction Coefficient (cm⁻¹M⁻¹)
Alexa Fluor Dyes
Alexa Fluor 4884955190.92>65,000
Alexa Fluor 5555555650.1>150,000
Alexa Fluor 6476506680.33>239,000
CF Dyes
CF®488A490515N/A70,000
CF®555555565N/A150,000
CF®647650665N/A250,000

Note: Quantum yield for CF dyes is not always explicitly published as a numerical value but they are engineered to be bright and photostable.[2][3][4]

Experimental Protocols

General Protocol for Live Cell Labeling with Amine-Reactive Dyes

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging dish or plate.

    • Wash the cells once with a buffered saline solution (e.g., PBS, HBSS) at pH 7.2-7.8.

  • Dye Preparation:

    • Prepare a stock solution of the amine-reactive dye (e.g., Alexa Fluor NHS ester or CF Dye SE) in anhydrous DMSO (e.g., 1-10 mg/mL).

    • Immediately before use, dilute the stock solution to the desired working concentration (typically 1-20 µg/mL) in the buffered saline solution.

  • Labeling:

    • Remove the buffer from the cells and add the dye working solution.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Remove the dye solution and wash the cells two to three times with fresh buffered saline solution.

  • Imaging:

    • Replace the wash buffer with a suitable imaging medium.

    • Proceed with fluorescence microscopy.

Projected Protocol for Two-Step Labeling with DACN(Tos,Suc-NHS)

This projected protocol is based on the principles of NHS ester chemistry and copper-free click chemistry.

  • Initial Labeling (DACN attachment):

    • Follow steps 1 and 2 from the general protocol, but use DACN(Tos,Suc-NHS) instead of a fluorescent dye.

    • Incubate the cells with the DACN(Tos,Suc-NHS) working solution for 15-30 minutes.

    • Wash the cells thoroughly (2-3 times) with buffered saline to remove any unreacted linker.

  • Secondary Labeling (Fluorophore attachment):

    • Prepare a working solution of the azide-modified fluorophore in a suitable buffer.

    • Add the fluorophore solution to the DACN-labeled cells.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells two to three times with fresh buffered saline solution.

    • Replace the wash buffer with imaging medium and proceed to imaging.

Visualizing the Workflows

G cluster_0 Direct Labeling cluster_1 DACN(Tos,Suc-NHS) Two-Step Labeling A Live Cells B Add Amine-Reactive Fluorescent Dye A->B C Incubate B->C D Wash C->D E Image D->E F Live Cells G Add DACN(Tos,Suc-NHS) F->G H Incubate & Wash G->H I Add Azide-Fluorophore H->I J Incubate (Click Reaction) I->J K Wash J->K L Image K->L

Figure 1. Comparison of experimental workflows.

Signaling Pathway and Logical Relationships

The chemical reactions underlying both labeling strategies are depicted below.

G cluster_0 Direct Labeling Chemistry cluster_1 DACN Two-Step Labeling Chemistry P1 Cell Surface Protein (-NH2) Labeled_P1 Labeled Protein (Stable Amide Bond) P1->Labeled_P1 Reacts with Dye Fluorophore-NHS Ester Dye->Labeled_P1 P2 Cell Surface Protein (-NH2) DACN_P DACN-Labeled Protein P2->DACN_P Reacts with NHS ester DACN DACN(Tos,Suc-NHS) DACN->DACN_P Final_P Fluorescently Labeled Protein (Triazole Linkage) DACN_P->Final_P Click Reaction with Alkyne Azide_Dye Azide-Fluorophore Azide_Dye->Final_P

Figure 2. Chemical principles of labeling.

Conclusion

The choice between direct amine-reactive labeling and a two-step approach using DACN(Tos,Suc-NHS) depends on the specific experimental needs.

Direct amine-reactive dyes offer a simple, rapid, and well-characterized method for live cell surface labeling, with a wide range of high-performance fluorophores available commercially. This method is ideal for routine live cell imaging and live/dead discrimination.

The DACN(Tos,Suc-NHS) two-step labeling strategy, while more complex, offers significant potential for flexibility and modularity. It allows researchers to couple a wide array of azide-modified molecules to cells, which is particularly advantageous for experiments requiring different downstream applications after initial labeling or for potential signal amplification strategies. However, the lack of extensive public data on its performance in live cell imaging necessitates careful optimization and validation for each specific application.

References

A Comparative Guide to the Biocompatibility of Drug-Conjugate Systems: Evaluating DACN(Tos,Suc-NHS) Conjugates and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of drug delivery, the biocompatibility of conjugate systems is a paramount consideration for ensuring safety and efficacy. This guide provides a comparative analysis of the biocompatibility of drug conjugates, with a focus on DACN(Tos,Suc-NHS) and established alternatives such as Poly(lactic-co-glycolic acid) (PLGA), Polyethylene glycol (PEG), and Dextran. Due to the limited direct experimental data on DACN(Tos,Suc-NHS) conjugates, this guide will first present a comprehensive overview of the biocompatibility of the well-researched alternatives, supported by quantitative data. Subsequently, it will offer a qualitative evaluation of the expected biocompatibility of DACN(Tos,Suc-NHS) conjugates based on the known properties of its constituent components.

Section 1: Biocompatibility of Alternative Conjugate Systems

The biocompatibility of a drug delivery system is a critical determinant of its clinical success. Here, we compare three widely used biocompatible polymers: PLGA, PEG, and Dextran, based on key biocompatibility assays: in vitro cytotoxicity, hemolytic potential, and in vivo toxicity.

Data Presentation: Quantitative Biocompatibility Data

The following tables summarize the quantitative data gathered from various studies on the biocompatibility of PLGA, PEG, and Dextran-based nanoparticles and conjugates. These values can vary depending on the specific cell line, particle size, surface modifications, and experimental conditions.

Table 1: In Vitro Cytotoxicity Data (IC50 Values)

Material/ConjugateCell LineIC50 (µg/mL)Reference
PLGA NanoparticlesMDA-MB-231> 100[1]
PLGA NanoparticlesE0771> 100[1]
Doxorubicin-loaded PLGA NanoparticlesL929~100 (as Doxorubicin)[2]
PEGylated Gold NanoparticlesC33ANot cytotoxic at concentrations up to 0.6 nM[3]
Dextran-coated Iron Oxide NanoparticlesPANC-156[4]
Doxorubicin-loaded Dextran NanoparticlesHeLa~10,000 nM (as Doxorubicin)[5]

Table 2: Hemolytic Activity Data

Material/ConjugateConcentrationHemolysis (%)Reference
PLGA Nanoparticles< 10 mg/mL< 5%[6]
Negatively charged PLGA NanoparticlesNot specifiedNo hemolysis[7]
PEGylated nano-graphene oxide200 µg/mL~8%[8]
Dextran-coated Iron Oxide Nanoparticles< 250 µg/mLLow[9]
Dextran-AZT conjugateNot specifiedLow[10]
Glycine NHS ester functionalized PAni:ChNot specified~0.7%[11]

Table 3: In Vivo Toxicity Data (LD50/General Observations)

Material/ConjugateAnimal ModelRoute of AdministrationKey FindingsReference
PLGA NanoparticlesBalb/C miceOralNo specific anatomical pathological changes or tissue damage observed.[12]
PEGylated Liposomal CisplatinWistar ratsNot specified3.3-fold reduction in toxicity effects compared to free cisplatin.[13]
Dextran-stabilized Iron Oxide NanoparticlesNot specifiedNot specifiedConcluded to be nontoxic/safe for biomedical applications.[14]

Section 2: Experimental Protocols for Key Biocompatibility Assays

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of biocompatibility.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test conjugate and control materials. Incubate for another 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is the concentration of the conjugate that causes a 50% reduction in cell viability.

Hemolysis Assay

This assay evaluates the lytic effect of the test material on red blood cells (RBCs).

Protocol:

  • RBC Preparation: Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Treatment: In a 96-well plate, add 100 µL of the test conjugate at various concentrations. Add 100 µL of the 2% RBC suspension to each well. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Section 3: Evaluating the Biocompatibility of DACN(Tos,Suc-NHS) Conjugates: A Qualitative Assessment

  • DACN (Diazacyclononyne): The core DACN structure is a cyclic alkyne. The biocompatibility of such small molecule linkers is highly dependent on their reactivity and degradation products. As a component of a larger conjugate, its individual toxicity may be masked. However, thorough evaluation of the linker's stability and potential cleavage products in a biological environment is crucial.

  • Tos (Tosyl group): The tosyl group is a common protecting group in organic synthesis. While generally considered stable, its potential for cleavage and the biocompatibility of the resulting toluenesulfonic acid would need to be assessed.

  • Suc (Succinyl group) and NHS (N-Hydroxysuccinimide) Ester: NHS esters are widely used for bioconjugation due to their high reactivity with primary amines on proteins and other biomolecules, forming stable amide bonds. The reaction itself is generally considered biocompatible as it proceeds under mild, aqueous conditions. However, the hydrolysis of the NHS ester is a competing reaction, and unreacted NHS esters can potentially react with other biological nucleophiles. The succinyl linker is a simple ester linkage, and its hydrolysis would release succinic acid, a naturally occurring metabolite. Studies on glycine NHS ester functionalized nanocomposites have shown very low hemolytic activity, suggesting that the NHS ester chemistry itself does not inherently lead to high toxicity[11].

Expected Biocompatibility Profile:

Based on the components, DACN(Tos,Suc-NHS) conjugates are anticipated to have a biocompatibility profile that is largely influenced by the molecule to which they are conjugated (e.g., a polymer, protein, or drug). The NHS-ester chemistry allows for efficient conjugation under biocompatible conditions. However, potential concerns that would require experimental validation include:

  • Cytotoxicity: The overall cytotoxicity will likely be dominated by the conjugated drug or macromolecule. However, the linker itself and its potential degradation products should be assessed for any intrinsic toxicity.

  • Immunogenicity: The immunogenicity of the conjugate will primarily depend on the size and nature of the carrier molecule. Small molecule linkers like DACN are generally not immunogenic on their own.

  • In Vivo Toxicity: A comprehensive in vivo study would be necessary to evaluate the systemic toxicity, biodistribution, and clearance of the complete conjugate.

Section 4: Visualizations

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_conjugates Add DACN(Tos,Suc-NHS) conjugates & controls at various concentrations incubate_24h->add_conjugates incubate_treatment Incubate for 24-72h add_conjugates->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to solubilize formazan incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Signaling Pathway: Induction of Apoptosis by Cytotoxic Agents

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Cascade cluster_outcome Cellular Outcome cytotoxic_agent Cytotoxic Drug Conjugate receptor Death Receptors (e.g., Fas, TNFR) cytotoxic_agent->receptor caspase8 Caspase-8 Activation receptor->caspase8 bid Bid Cleavage to tBid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation bid->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c from Mitochondria apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of apoptosis induced by a cytotoxic agent.

Conclusion

While established biocompatible polymers like PLGA, PEG, and Dextran offer a wealth of safety and efficacy data, novel linkers and conjugation chemistries such as DACN(Tos,Suc-NHS) are essential for advancing drug delivery technologies. The qualitative assessment suggests that DACN(Tos,Suc-NHS) conjugates have the potential for good biocompatibility, largely dependent on the conjugated molecule. However, this guide underscores the critical need for rigorous experimental evaluation of any new conjugate system. Researchers and drug development professionals are strongly encouraged to perform comprehensive in vitro and in vivo biocompatibility studies, following standardized protocols, to ensure the safety and therapeutic potential of novel drug delivery platforms.

References

Unraveling the Cellular Interactions of DACN(Tos,Suc-NHS): A Guide to Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount to generating reliable and translatable data. This guide provides a comparative analysis of DACN(Tos,Suc-NHS), a click chemistry reagent, focusing on its cross-reactivity with cellular components. We delve into the experimental data and methodologies crucial for assessing its binding profile and potential off-target effects.

DACN(Tos,Suc-NHS) is a chemical tool utilized in bioconjugation and labeling studies. Its utility is intrinsically linked to its reactivity and selectivity towards its intended molecular targets within the complex cellular environment. However, like many reactive molecules, the potential for cross-reactivity with unintended cellular components exists, which can lead to confounding results and misinterpretation of experimental outcomes. A thorough analysis of its interaction profile is therefore essential.

Comparative Analysis of Binding Specificity

Due to the highly specific and technical nature of DACN(Tos,Suc-NHS), publicly available, direct comparative studies on its cross-reactivity with a wide range of cellular components are limited. The primary application of such reagents is often highly targeted, with cross-reactivity assessments typically performed on a case-by-case basis depending on the biological question being addressed.

However, based on the general principles of the reactivity of N-hydroxysuccinimide (NHS) esters, we can infer potential cross-reactivities. NHS esters are primarily known to react with primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine residues. This forms the basis of their use in protein labeling.

Cellular Component Potential for Cross-Reactivity Alternative Probes & Considerations
Proteins (Primary Amines) High- Site-specific labeling technologies (e.g., HaloTag, SNAP-tag) offer higher specificity. - Modifying reaction conditions (pH, concentration) can help minimize non-specific binding.
Lipids (with amine head groups) Moderate- Lipid-specific fluorescent probes (e.g., Nile Red, BODIPY derivatives). - Mass spectrometry-based lipidomics for comprehensive analysis.
Nucleic Acids (DNA/RNA) Low- Intercalating dyes (e.g., DAPI, Hoechst) for DNA visualization. - Specific hybridization probes (e.g., FISH) for RNA detection.
Carbohydrates Low (unless modified with amines)- Lectins with specific carbohydrate-binding domains. - Metabolic labeling with clickable sugars (e.g., using azides).

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of DACN(Tos,Suc-NHS) in a specific experimental context, a combination of proteomic and imaging-based approaches is recommended.

Protocol 1: Global Proteome Reactivity Profiling using Mass Spectrometry

This protocol aims to identify the full spectrum of proteins that react with DACN(Tos,Suc-NHS) within a cell lysate.

Workflow:

cluster_sample Sample Preparation cluster_analysis Analysis cell_lysate Cell Lysate incubation Incubation cell_lysate->incubation dacn DACN(Tos,Suc-NHS) dacn->incubation click_reaction Click Reaction with Reporter Tag incubation->click_reaction enrichment Affinity Purification of Labeled Proteins click_reaction->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis protein_id Protein Identification & Quantification ms_analysis->protein_id

Figure 1: Workflow for proteomic analysis of DACN(Tos,Suc-NHS) targets.

Methodology:

  • Cell Lysis: Prepare a whole-cell lysate from the cells of interest using a suitable lysis buffer.

  • Labeling: Treat the cell lysate with DACN(Tos,Suc-NHS) at varying concentrations and for different incubation times. Include a vehicle control (e.g., DMSO).

  • Click Chemistry: Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) to attach a reporter tag (e.g., biotin-azide) to the DACN-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to enrich for the biotin-tagged proteins.

  • On-bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the labeled proteins by searching the MS/MS data against a protein database. Proteins enriched in the DACN(Tos,Suc-NHS)-treated samples compared to the control are considered potential off-targets.

Protocol 2: In-Cell Visualization of Labeled Components

This protocol allows for the visualization of where DACN(Tos,Suc-NHS) reacts within intact cells, providing spatial information on its cross-reactivity.

Workflow:

cluster_cell_culture Cell Culture & Labeling cluster_imaging Imaging live_cells Live Cells dacn_labeling Incubate with DACN(Tos,Suc-NHS) live_cells->dacn_labeling fixation Fixation & Permeabilization dacn_labeling->fixation click_fluorophore Click Reaction with Azide-Fluorophore fixation->click_fluorophore staining Co-staining with Organelle Markers click_fluorophore->staining microscopy Fluorescence Microscopy staining->microscopy colocalization Colocalization Analysis microscopy->colocalization

Figure 2: Workflow for in-cell visualization of DACN(Tos,Suc-NHS) labeling.

Methodology:

  • Cell Culture and Labeling: Treat live cells with DACN(Tos,Suc-NHS) for a defined period.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Click Reaction: Perform a click reaction to attach a fluorescent azide probe to the labeled cellular components.

  • Co-staining: Co-stain the cells with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) to assess colocalization.

  • Fluorescence Microscopy: Image the cells using a confocal or super-resolution microscope.

  • Image Analysis: Quantify the degree of colocalization between the DACN(Tos,Suc-NHS)-derived signal and the organelle markers to identify potential sites of off-target binding.

Conclusion

A Head-to-Head Comparison of DACN(Tos,Suc-NHS) and Other Leading Copper-Free Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal bioorthogonal ligation tool.

In the rapidly evolving landscape of bioconjugation, the demand for efficient, stable, and biocompatible copper-free click chemistry reagents is paramount. This guide provides an objective comparison of the novel sulfonyl nitrile-alkyne cycloaddition reagent, DACN(Tos,Suc-NHS), against other widely used copper-free click chemistry platforms, including those based on dibenzocyclooctyne (DBCO), trans-cyclooctene (TCO), and tetrazine derivatives. The information presented herein is supported by available experimental data to empower researchers in making informed decisions for their specific applications.

At a Glance: Performance Comparison of Leading Copper-Free Click Chemistry Reagents

The selection of a suitable copper-free click chemistry reagent is often a trade-off between reaction kinetics, stability, and ease of use. The following table summarizes key quantitative data for DACN(Tos,Suc-NHS) and its main competitors.

Reagent ClassReaction PartnersSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesPotential Considerations
Sulfonyl Nitrile DACN(Tos,Suc-NHS) + Bicyclononyne (BCN)Up to 1.1 x 10³Exceptionally fast kinetics, high stability of reactants in aqueous buffers and cell lysates.Newer reagent with less extensive commercial availability and published application data compared to established alternatives.
Cyclooctyne (SPAAC) DBCO-NHS + Azide~0.1 - 1.0Well-established, widely available with diverse derivatives, good stability.Slower kinetics compared to DACN and Tetrazine/TCO reactions.
Tetrazine Ligation (IEDDA) Tetrazine-NHS + TCO~2.1 x 10² - 3.0 x 10⁴Extremely fast kinetics, enabling reactions at very low concentrations.Tetrazine stability can be variable depending on substitution; TCO can be prone to isomerization.

In-Depth Analysis: Kinetics, Stability, and Biocompatibility

Reaction Kinetics: A Need for Speed

The rate of a bioorthogonal reaction is a critical parameter, especially for in vivo applications where low concentrations of reactants and short reaction times are often necessary.

  • DACN(Tos,Suc-NHS) , a sulfonyl nitrile, reacts with strained alkynes like BCN via a [3+2] cycloaddition. This reaction boasts a second-order rate constant of up to 1.1 × 10³ M⁻¹ s⁻¹, positioning it as a significantly faster alternative to traditional Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and comparable to some of the fastest Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.

  • DBCO (Dibenzocyclooctyne) reagents are the workhorses of SPAAC. Their reaction with azides is reliable but kinetically more modest, with second-order rate constants typically in the range of 0.1 to 1.0 M⁻¹s⁻¹.

  • Tetrazine/TCO (trans-cyclooctene) ligation is renowned for its exceptional speed. The IEDDA reaction between these partners can achieve rate constants ranging from approximately 800 M⁻¹s⁻¹ to as high as 30,000 M⁻¹s⁻¹, depending on the specific tetrazine and TCO derivatives used.[1][2] This makes it the go-to choice for applications requiring ultra-fast kinetics.

Stability: The Foundation of Reliable Conjugation

The stability of the click chemistry handles in biological environments is crucial for the success of any bioconjugation strategy.

  • DACN(Tos,Suc-NHS) reactants have been reported to be exceptionally stable in aqueous buffers and even in complex biological media like cell lysates. However, quantitative half-life data in serum is not yet widely available.

  • DBCO derivatives are generally considered to have good stability.

  • Tetrazines and TCOs can exhibit variable stability. The stability of tetrazines is influenced by their substituents, with some derivatives being more prone to degradation. TCOs can isomerize to their unreactive cis-cyclooctene (CCO) form, a process that can be accelerated in certain biological contexts.

Biocompatibility: A Prerequisite for In Vivo Success

A major driver for the development of copper-free click chemistry was the inherent cytotoxicity of the copper catalysts used in traditional click reactions. Consequently, all the reagents discussed here are designed for biocompatibility. In vivo studies have demonstrated the successful application of copper-free click chemistries in living animals with no apparent toxicity.[3][4] However, as with any exogenous reagent, specific cytotoxicity should be assessed for the particular cell line and application.

Experimental Protocols: A Guide to Benchmarking

To facilitate a direct and objective comparison in your own laboratory, we provide the following standardized experimental protocols.

Protocol 1: Determination of Second-Order Rate Constants

This protocol outlines a general method for determining the second-order rate constant (k₂) of a copper-free click reaction using UV-Vis spectrophotometry.

Materials:

  • DACN(Tos,Suc-NHS), DBCO-NHS, or Tetrazine-NHS

  • BCN-alkyne, Azide-containing molecule, or TCO-containing molecule

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the click chemistry reagents in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Reaction Setup: In a quartz cuvette, add the reaction buffer. Add a known concentration of one reactant (e.g., the chromophoric reagent like tetrazine or DBCO).

  • Initiate Reaction: Start the reaction by adding a known excess of the second reactant. The final concentrations should be chosen to allow for a reaction half-life that can be conveniently monitored (e.g., 5-30 minutes).

  • Monitor Reaction: Immediately start monitoring the change in absorbance at a wavelength specific to one of the reactants (e.g., ~310 nm for DBCO or ~520 nm for some tetrazines) over time.

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. For a pseudo-first-order reaction (with one reactant in large excess), the slope of the linear fit will be -k_obs. The second-order rate constant (k₂) can then be calculated using the equation: k₂ = k_obs / [excess reactant].

Protocol 2: Assessment of Reagent Stability in Human Serum

This protocol provides a framework for evaluating the stability of the click chemistry reagents in a biologically relevant medium.

Materials:

  • DACN(Tos,Suc-NHS), DBCO-NHS, or Tetrazine-NHS

  • Human serum (commercially available)

  • Reaction buffer (PBS, pH 7.4)

  • LC-MS system for analysis

Procedure:

  • Prepare Samples: Dissolve the reagent to be tested in a minimal amount of DMSO and then dilute into pre-warmed human serum to the desired final concentration (e.g., 100 µM).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum mixture.

  • Sample Preparation for Analysis: Precipitate the serum proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of the intact reagent remaining.

  • Data Analysis: Plot the percentage of the remaining reagent against time to determine the half-life (t₁/₂) of the reagent in human serum.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

DACN_Reaction_Mechanism cluster_reactants Reactants cluster_product Product DACN DACN(Tos,Suc-NHS) (Sulfonyl Nitrile) Product Stable Triazole Conjugate DACN->Product [3+2] Cycloaddition BCN BCN-functionalized Biomolecule BCN->Product

Caption: Reaction mechanism of DACN with a BCN-functionalized molecule.

Experimental_Workflow A Prepare Stock Solutions of Reagents B Prepare Reaction Mixture in Buffer A->B C Initiate Reaction B->C D Monitor Reaction Progress (e.g., UV-Vis or LC-MS) C->D E Data Analysis to Determine Kinetic or Stability Parameters D->E F Compare Performance Metrics E->F

Caption: A generalized workflow for benchmarking click chemistry reagents.

Reagent_Selection_Logic Start Start: Application Requirement Kinetics Is extremely fast kinetics critical? Start->Kinetics Stability Is exceptional reactant stability the priority? Kinetics->Stability No Select_Tetrazine Select Tetrazine/TCO Kinetics->Select_Tetrazine Yes Established Is using a well-established and widely available reagent preferred? Stability->Established No Select_DACN Consider DACN Stability->Select_DACN Yes Select_DBCO Select DBCO/Azide Established->Select_DBCO Yes

References

Case studies comparing DACN(Tos,Suc-NHS) in different bioconjugation applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a crosslinking reagent is paramount to the success of creating stable and functional biomolecular conjugates. Among the diverse array of available linkers, DACN(Tos,Suc-NHS) has emerged as a notable option for specific applications. This guide provides a comparative overview of DACN(Tos,Suc-NHS), examining its performance characteristics in the context of alternative reagents and offering insights into its application through experimental data and protocols.

Performance Comparison

At present, direct comparative studies detailing the performance of DACN(Tos,Suc-NHS) against other widely used crosslinkers in various bioconjugation applications are not extensively available in peer-reviewed literature. The information accessible is primarily from manufacturers' catalogs and general reviews on bioconjugation chemistries. These resources highlight the fundamental characteristics of the molecule but lack quantitative, head-to-head comparisons of conjugation efficiency, stability, and the impact on the biological activity of the resulting conjugates.

DACN(Tos,Suc-NHS), chemically known as N-(succinoyl-NHS ester)-N'-(p-toluenesulfonyl)-4,8-diazacyclononyne, is a bifunctional crosslinker. It incorporates a strain-promoted alkyne (diazacyclononyne) for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. This dual functionality allows for a two-step conjugation strategy.

Alternative Crosslinkers for Amine-to-Thiol or Amine-to-Azide Conjugation:

A commonly used alternative for linking amine-containing molecules to other functionalities is Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) . SMCC contains an NHS ester to react with amines and a maleimide group to react with sulfhydryl groups (thiols).

To provide a framework for evaluation, the following table outlines key performance parameters that should be considered when comparing DACN(Tos,Suc-NHS) with alternatives like SMCC. Note: The data for DACN(Tos,Suc-NHS) is based on theoretical advantages and general knowledge of its reactive groups, as specific comparative experimental data is not publicly available.

Performance MetricDACN(Tos,Suc-NHS) (Anticipated)SMCC (Typical)Key Considerations
Reaction Chemistry Amine-reactive NHS ester; Strain-promoted alkyne for copper-free click chemistry with azides.Amine-reactive NHS ester; Thiol-reactive maleimide.The choice of linker depends on the available functional groups on the biomolecules to be conjugated.
Conjugation Efficiency Expected to be high for both reactive ends under optimized conditions. Click chemistry is known for its high efficiency and specificity.Generally high for both NHS ester and maleimide reactions under optimal pH and buffer conditions.Efficiency can be influenced by factors such as pH, temperature, buffer composition, and steric hindrance.
Stability of Conjugate The amide bond formed from the NHS ester is stable. The triazole ring formed from the click reaction is highly stable.The amide bond is stable. The thioether bond formed from the maleimide-thiol reaction is generally stable, but maleimide-based conjugates can undergo retro-Michael addition, leading to potential instability.Linkage stability is crucial for in vivo applications to prevent premature cleavage of the conjugate.
Specificity NHS esters react with primary amines (e.g., lysine side chains). The strained alkyne specifically reacts with azides.NHS esters react with primary amines. Maleimides react with free sulfhydryls (e.g., cysteine side chains).Side reactions can occur if reaction conditions are not carefully controlled.
Hydrophilicity/Solubility The diazacyclononyne core may impart some degree of hydrophilicity.The cyclohexane ring is relatively hydrophobic.The hydrophobicity of the linker can influence the solubility and aggregation of the final conjugate.

Experimental Protocols

Detailed experimental protocols for the use of DACN(Tos,Suc-NHS) are not readily found in scientific publications. However, a general two-step protocol for conjugating an antibody to an azide-modified molecule can be conceptualized as follows. For comparison, a standard protocol for SMCC-mediated conjugation is also provided.

Protocol 1: Two-Step Antibody-Molecule Conjugation using DACN(Tos,Suc-NHS)

This protocol outlines the conceptual steps for conjugating an antibody to an azide-modified payload.

Step 1: Modification of the Antibody with DACN(Tos,Suc-NHS)

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Dissolve DACN(Tos,Suc-NHS) in a dry, aprotic solvent such as DMSO immediately before use.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved DACN(Tos,Suc-NHS) to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted DACN(Tos,Suc-NHS) by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Step 2: Copper-Free Click Chemistry Reaction

  • Payload Preparation: Dissolve the azide-modified molecule in a compatible solvent.

  • Click Reaction: Add a 2-5 fold molar excess of the azide-modified molecule to the purified DACN-modified antibody. Incubate for 4-12 hours at room temperature or 4°C.

  • Final Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove unreacted payload and any aggregates.

Protocol 2: Two-Step Antibody-Molecule Conjugation using SMCC

This protocol describes the conjugation of an antibody to a thiol-containing molecule.

Step 1: Modification of the Antibody with SMCC

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Dissolve SMCC in a dry, aprotic solvent like DMSO immediately before use.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved SMCC to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted SMCC using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Step 2: Conjugation to Thiol-Containing Molecule

  • Payload Preparation: Prepare the thiol-containing molecule in a suitable buffer. If the molecule does not contain a free thiol, it may need to be reduced (e.g., using DTT or TCEP) and subsequently purified.

  • Conjugation Reaction: Add the thiol-containing molecule to the maleimide-activated antibody. The reaction should be performed at pH 6.5-7.5. Incubate for 1-2 hours at room temperature.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining maleimide groups.

  • Final Purification: Purify the final antibody conjugate using an appropriate chromatography method to remove unreacted payload and other impurities.

Visualizing Bioconjugation Workflows

The following diagrams illustrate the conceptual workflows for the bioconjugation processes described above.

DACN_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Click Chemistry Antibody Antibody (with primary amines) Activated_Ab DACN-Activated Antibody Antibody->Activated_Ab NHS ester reaction DACN DACN(Tos,Suc-NHS) DACN->Activated_Ab Final_Conjugate Antibody-Payload Conjugate Activated_Ab->Final_Conjugate Copper-free click reaction Purification1 Purification Activated_Ab->Purification1 Azide_Payload Azide-Modified Payload Azide_Payload->Final_Conjugate Purification2 Final Purification Final_Conjugate->Purification2

Caption: Workflow for DACN(Tos,Suc-NHS) bioconjugation.

SMCC_Workflow cluster_step1_smcc Step 1: Antibody Activation cluster_step2_smcc Step 2: Thiol Reaction Antibody_SMCC Antibody (with primary amines) Activated_Ab_SMCC Maleimide-Activated Antibody Antibody_SMCC->Activated_Ab_SMCC NHS ester reaction SMCC_reagent SMCC SMCC_reagent->Activated_Ab_SMCC Final_Conjugate_SMCC Antibody-Payload Conjugate Activated_Ab_SMCC->Final_Conjugate_SMCC Maleimide-thiol reaction Purification1_SMCC Purification Activated_Ab_SMCC->Purification1_SMCC Thiol_Payload Thiol-Containing Payload Thiol_Payload->Final_Conjugate_SMCC Purification2_SMCC Final Purification Final_Conjugate_SMCC->Purification2_SMCC

Caption: Workflow for SMCC-mediated bioconjugation.

Conclusion

While direct, quantitative comparative data for DACN(Tos,Suc-NHS) is currently limited in the public domain, its chemical structure suggests it is a powerful tool for bioconjugation, particularly for creating stable linkages via copper-free click chemistry. The choice between DACN(Tos,Suc-NHS) and other crosslinkers like SMCC will ultimately depend on the specific application, the functional groups available on the biomolecules, and the desired stability of the final conjugate. Researchers are encouraged to perform in-house evaluations to determine the optimal linker for their specific needs. As more research utilizing DACN(Tos,Suc-NHS) is published, a clearer, data-driven comparison will become possible.

Safety Operating Guide

Personal protective equipment for handling DACN(Tos,Suc-NHS)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with DACN(Tos,Suc-NHS), an N-hydroxysuccinimide (NHS) ester crosslinker. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures are based on data from structurally similar NHS-ester crosslinkers and are intended to establish a robust safety protocol in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

NHS-ester crosslinkers are known to be irritants and are sensitive to moisture.[1][2][3] DACN(Tos,Suc-NHS) should be handled with care, assuming it possesses similar hazardous properties. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[1] Adherence to the following PPE guidelines is mandatory to minimize risk.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired PPESpecifications
Eye and Face Safety Goggles or a Face ShieldMust provide a complete seal around the eyes to protect from dust and splashes. A face shield should be used when there is a significant risk of splashing.
Hand Chemical-Resistant GlovesNitrile or PVC gloves are recommended.[4] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated, torn, or punctured. It is advisable to wear two pairs of gloves ("double-gloving").[5]
Body Laboratory Coat or Chemical-Resistant GownA long-sleeved lab coat is the minimum requirement. For larger quantities or when splashing is likely, a chemical-resistant apron or gown should be worn over the lab coat.[4][5]
Respiratory NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosolization or dust generation.[6] A dust mask is not sufficient. Ensure proper fit testing and training for respirator use.

Safe Handling and Operational Workflow

Proper handling of DACN(Tos,Suc-NHS) is critical to prevent exposure and maintain the integrity of the compound, which is moisture-sensitive.[3][7] All operations involving the solid compound should be performed in a certified chemical fume hood to control exposure to dust particles.

Experimental Workflow for Handling DACN(Tos,Suc-NHS)

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh DACN(Tos,Suc-NHS) in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve handle_reaction Add to Reaction Mixture handle_dissolve->handle_reaction cleanup_deactivate Quench Unreacted Crosslinker handle_reaction->cleanup_deactivate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_deactivate->cleanup_waste cleanup_dispose Dispose of Waste via Certified Channels cleanup_waste->cleanup_dispose

Caption: Operational workflow for safely handling DACN(Tos,Suc-NHS).

Step-by-Step Handling Protocol:

  • Preparation:

    • Put on all required PPE as detailed in Table 1.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment, including spatulas, weigh boats, and anhydrous solvents.

  • Weighing and Dissolving:

    • Perform all weighing of the powdered DACN(Tos,Suc-NHS) inside the fume hood to contain any dust.

    • Use anti-static weigh boats if available to minimize the scattering of fine powders.

    • Immediately close the container after dispensing the required amount.

    • Dissolve the weighed compound in a suitable anhydrous solvent, such as DMSO or DMF, as NHS-esters are susceptible to hydrolysis.[3][7]

  • Reaction:

    • Add the dissolved crosslinker solution to the reaction mixture dropwise to ensure a controlled reaction.

    • Keep the reaction vessel covered to the extent possible to minimize exposure to atmospheric moisture.

  • Post-Reaction Quenching:

    • Once the reaction is complete, any unreacted crosslinker should be quenched. This can typically be achieved by adding a buffer containing primary amines, such as Tris or glycine.[8]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air immediately.[6][9] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[6][9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[6] For a larger spill, evacuate the area and contact the institution's environmental health and safety department. Do not allow the material to enter drains or waterways.[6][9]

Disposal Plan

Proper disposal of DACN(Tos,Suc-NHS) and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Logical Flow

cluster_waste Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal waste_solid Unused/Expired DACN(Tos,Suc-NHS) collect_solid Seal in Labeled Solid Waste Container waste_solid->collect_solid waste_liquid Quenched Reaction Mixtures collect_liquid Collect in Labeled Liquid Waste Container waste_liquid->collect_liquid waste_contaminated Contaminated PPE, Gloves, Weigh Boats collect_contaminated Place in Labeled Solid Waste Container waste_contaminated->collect_contaminated disposal Arrange for Pickup by Certified Hazardous Waste Handler collect_solid->disposal collect_liquid->disposal collect_contaminated->disposal

Caption: Logical flow for the proper disposal of DACN(Tos,Suc-NHS) waste.

Disposal Protocol:

  • Segregation:

    • Solid Waste: Unused or expired DACN(Tos,Suc-NHS) and any contaminated disposable lab supplies (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

    • Liquid Waste: Quenched reaction mixtures and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "DACN(Tos,Suc-NHS)". Include the date of accumulation.

  • Storage:

    • Store waste containers in a designated, secure satellite accumulation area away from incompatible materials.

  • Disposal:

    • All waste must be disposed of through the institution's environmental health and safety office or a licensed professional waste disposal service.[10] Do not dispose of DACN(Tos,Suc-NHS) or its waste down the drain or in the regular trash.[5] Contaminated packaging should be handled in the same manner as the substance itself.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.